Advanced Characterization and Reactivity Profile of Brominated Cyclohexanes
Executive Summary Brominated cyclohexane derivatives represent a critical class of halogenated alicyclic compounds, serving as pivotal intermediates in the synthesis of pharmaceuticals (e.g., mucolytics, anticholinergics...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Brominated cyclohexane derivatives represent a critical class of halogenated alicyclic compounds, serving as pivotal intermediates in the synthesis of pharmaceuticals (e.g., mucolytics, anticholinergics) and as model systems for conformational analysis. This technical guide provides a rigorous examination of the physical properties, stereochemical dynamics, and reactivity profiles of Bromocyclohexane and trans-1,2-Dibromocyclohexane .
Distinct from simple aliphatic halides, these compounds exhibit complex behavior governed by the cyclohexane chair conformation.[1] This guide synthesizes thermodynamic data with mechanistic insights, offering researchers a self-validating framework for handling and utilizing these reagents in high-precision organic synthesis.
Part 1: Physical Properties Matrix
The following data consolidates experimental values for the two primary brominated cyclohexane variants. Note the significant density increase and the specific boiling point conditions for the di-bromo derivative.
Property
Bromocyclohexane (Mono)
trans-1,2-Dibromocyclohexane
CAS Number
108-85-0
7429-37-0
Molecular Formula
Molecular Weight
163.06 g/mol
241.95 g/mol
Physical State
Colorless to pale yellow liquid
Pale yellow liquid
Density ()
1.324 g/mL
1.784 g/mL
Boiling Point
166–167 °C (760 mmHg)
145 °C (100 mmHg)
Refractive Index ()
1.495
1.552
Solubility
Miscible in ethanol, ether, benzene; Insoluble in water
Soluble in organic solvents; Insoluble in water
Part 2: Stereochemical Dynamics & Conformational Analysis
Understanding the reactivity of brominated cyclohexanes requires a deep dive into their conformational equilibrium. Unlike planar systems, the reactivity is dictated by the specific orientation (axial vs. equatorial) of the bromine substituent.
Monobromocyclohexane: The A-Value
In bromocyclohexane, the bromine atom oscillates between the equatorial and axial positions via a ring-flip mechanism.
Equatorial Preference: The bromine atom prefers the equatorial position to minimize 1,3-diaxial steric interactions with hydrogen atoms.
A-Value: The Gibbs free energy difference (
) is approximately 0.38 – 0.43 kcal/mol favoring the equatorial conformer.[2]
Equilibrium Ratio: At 298 K, this corresponds to a distribution of roughly 72% Equatorial : 28% Axial .
trans-1,2-Dibromocyclohexane: The Dipole Anomaly
A critical counter-intuitive phenomenon occurs in the trans-1,2-isomer. While steric theory suggests the diequatorial conformer should be stable, dipole-dipole repulsion often reverses this.
Non-Polar Solvents (
, Gas Phase): The diaxial conformer is favored ( to kcal/mol) because the C-Br dipoles are anti-parallel, canceling each other out.
Polar Solvents (DMSO): The high dielectric constant stabilizes the dipoles, shifting the equilibrium toward the diequatorial form (
kcal/mol).
Visualization: Conformational Energy Landscape
The following diagram illustrates the energy barrier and equilibrium states for the ring flip of bromocyclohexane.
Figure 1: Energy profile of the cyclohexane ring flip. The equatorial conformer is thermodynamically favored due to the A-value of Bromine (0.43 kcal/mol).[2]
Part 3: Chemical Reactivity Profile
E2 Elimination: The Stereoelectronic Requirement
The most critical reaction for bromocyclohexane is the base-promoted dehydrohalogenation (E2 elimination) to form cyclohexene.
Mechanism: Concerted bimolecular elimination.
Constraint: The C-H bond and C-Br bond must be anti-periplanar (180° dihedral angle).
Implication: Elimination can only occur from the axial conformer. Even though the equatorial conformer is the major species (72%), it is chemically inert toward E2 elimination until it flips to the axial form. This is a classic example of the Curtin-Hammett principle where the product ratio is determined by the transition state energy, not the ground state population.
Nucleophilic Substitution (
)
Kinetics: Slow. The secondary carbon and the ring structure imposes steric hindrance to the backside attack required for
.
Outcome: Strong nucleophiles often favor elimination (E2) over substitution due to this steric drag.
Visualization: E2 Reaction Mechanism
Figure 2: Mechanistic pathway for E2 elimination. Note that the reaction proceeds exclusively through the higher-energy axial conformer.
Part 4: Synthesis Protocols
Protocol A: Synthesis from Cyclohexanol (Ionic Pathway)
This method is preferred for high-purity laboratory synthesis.
Mass spectrometry fragmentation pattern of Cyclohexane, [1-(bromomethyl)propyl]-
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Cyclohexane, [1-(bromomethyl)propyl]- Authored by: A Senior Application Scientist This technical guide provides a detailed analysis of the pre...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Cyclohexane, [1-(bromomethyl)propyl]-
Authored by: A Senior Application Scientist
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Cyclohexane, [1-(bromomethyl)propyl]-, with the IUPAC name 1-bromo-2-cyclohexylbutane. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and chemical analysis. The principles discussed herein are derived from established fragmentation mechanisms of bromoalkanes, alkylcyclohexanes, and general organic mass spectrometry.
Introduction to the Analyte and Ionization Technique
Cyclohexane, [1-(bromomethyl)propyl]- is a saturated cyclic hydrocarbon bearing a brominated alkyl substituent. Understanding its fragmentation behavior under electron ionization is crucial for its identification and characterization. In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion (M•+).[1][2] This molecular ion is often unstable and undergoes a series of fragmentation events, generating a unique mass spectrum that serves as a molecular fingerprint.
The molecular weight of Cyclohexane, [1-(bromomethyl)propyl]- (C10H19Br) is calculated based on the most abundant isotopes of its constituent elements (12C, 1H, and 79Br or 81Br). The presence of bromine, with its two stable isotopes, 79Br and 81Br, in a near 1:1 natural abundance, imparts a highly characteristic isotopic pattern to the mass spectrum.[2][3][4][5]
The Molecular Ion and its Distinctive Isotopic Signature
The initial event in the mass spectrometer is the formation of the molecular ion. Due to the two bromine isotopes, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). These are designated as the M•+ and (M+2)•+ peaks.[2][3]
M•+ peak: Corresponds to the molecular ion containing the 79Br isotope.
(M+2)•+ peak: Corresponds to the molecular ion containing the 81Br isotope.
This characteristic 1:1 doublet is a key diagnostic feature for the presence of a single bromine atom in a molecule and will be observed for all bromine-containing fragments.[4]
Caption: Ionization and Isotopic Pattern of the Molecular Ion.
Primary Fragmentation Pathways and Key Fragment Ions
The fragmentation of the molecular ion is driven by the relative strengths of its chemical bonds and the stability of the resulting fragments. For 1-bromo-2-cyclohexylbutane, several key fragmentation pathways are anticipated.
Cleavage of the Carbon-Bromine Bond
The carbon-bromine bond is the weakest covalent bond in the molecule, making its cleavage a highly favorable fragmentation pathway.[2] This can occur in two ways:
Loss of a Bromine Radical: The most common fragmentation for bromoalkanes is the homolytic cleavage of the C-Br bond, resulting in the loss of a neutral bromine radical (Br•) and the formation of a cyclohexylbutyl cation. This fragment will not exhibit the bromine isotopic pattern and is often the base peak or a very abundant ion in the spectrum.[2][3][6]
[C10H19Br]•+ → [C10H19]+ + Br•
Formation of Bromine-Containing Cations: While less common, cleavage of the C-C bond alpha to the bromine atom can yield bromine-containing cations. For instance, the formation of [CH2Br]+ is possible.
Caption: Key Fragmentation Pathways Involving the C-Br Bond.
Fragmentation of the Alkyl Side Chain
Cleavage of carbon-carbon bonds within the butyl side chain is also expected. Bond scission is most likely to occur at the point of branching, leading to the formation of more stable carbocations.[6]
Loss of an Ethyl Radical: Cleavage of the bond between the carbon bearing the bromomethyl group and the adjacent ethyl group will result in the loss of an ethyl radical (•C2H5).
[C10H19Br]•+ → [C8H14Br]+ + •C2H5
Loss of a Propyl Radical: Fragmentation can also lead to the loss of a propyl radical.
Fragmentation of the Cyclohexane Ring
Saturated cyclic systems like cyclohexane undergo characteristic ring-opening and subsequent fragmentation, often leading to the loss of neutral alkene molecules.[7][8] A common fragmentation for cyclohexyl derivatives is the loss of ethene (C2H4) or propene (C3H6) from the ring.
Loss of Ethene (Retro-Diels-Alder type fragmentation): Although a formal retro-Diels-Alder reaction is characteristic of cyclohexene, analogous rearrangements and fragmentations in saturated rings can lead to the loss of neutral C2H4.[9]
Predicted Mass Spectrum of 1-bromo-2-cyclohexylbutane
The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation pathways. The relative abundance is a qualitative prediction based on established fragmentation principles.
m/z
Proposed Fragment Ion
Formation Pathway
Predicted Relative Abundance
218/220
[C10H19Br]•+
Molecular Ion
Low to Medium
139
[C10H19]+
Loss of •Br
High (Potentially Base Peak)
189/191
[C8H14Br]+
Loss of •C2H5
Medium
93/95
[CH2Br]+
α-Cleavage
Medium to Low
83
[C6H11]+
Cyclohexyl cation
Medium
57
[C4H9]+
Butyl cation
High
55
[C4H7]+
Loss of H2 from C4H9+
Medium
41
[C3H5]+
Allyl cation
Medium
Experimental Protocol for Mass Spectrometry Analysis
To acquire the mass spectrum of Cyclohexane, [1-(bromomethyl)propyl]-, the following experimental protocol is recommended:
Sample Preparation:
Dissolve a small amount (approximately 1 mg/mL) of the purified compound in a volatile organic solvent such as methanol or dichloromethane.
Ensure the sample is free of non-volatile impurities that could contaminate the ion source.
Instrumentation:
A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is the preferred instrument.
Alternatively, direct infusion into the mass spectrometer via a heated probe can be used.
Gas Chromatography (if using GC-MS):
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
Injection Volume: 1 µL.
Injector Temperature: 250 °C.
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.
Caption: Experimental Workflow for GC-MS Analysis.
Conclusion
The mass spectrum of Cyclohexane, [1-(bromomethyl)propyl]- is predicted to be characterized by several key features: a distinct molecular ion doublet at m/z 218/220, a prominent peak at m/z 139 corresponding to the loss of the bromine radical, and a series of fragment ions resulting from cleavages of the alkyl side chain and the cyclohexane ring. The presence of the bromine isotopic pattern is a definitive marker for bromine-containing fragments. This in-depth analysis provides a robust framework for the identification and structural confirmation of this compound and related halogenated alkanes.
References
Benchchem. (n.d.). Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 1-Bromo-4-ethoxy-2,2-dimethylbutane and a Structural Analog.
Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
Zhang, Y., & Volkman, J. K. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Acta Geochimica, 42, 488–494. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis .... Retrieved from [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
Unspecified Author. (n.d.). Branched chain alkanes. Retrieved from [Link]
Miron, C., et al. (1994). Site-selective fragmentation in core-excited bromo-chloro-alkanes [Br(CH2)nCl]. The Journal of Chemical Physics, 101(5), 3742-3748. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Definitive Guide to IUPAC Nomenclature for Cycloaliphatic Systems with Complex Substituents
Executive Summary In the context of drug development and chemical registration, precise nomenclature is not merely a bureaucratic requirement—it is the primary key for database integrity and patent validity. This guide a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the context of drug development and chemical registration, precise nomenclature is not merely a bureaucratic requirement—it is the primary key for database integrity and patent validity.
This guide addresses a frequent point of confusion in organic chemistry: naming cyclic systems with complex acyclic substituents. Specifically, we analyze the transition from the "Larger Unit" rule (IUPAC 1979) to the "Ring First" principle (IUPAC 2013) . We will use the molecule [1-(bromomethyl)propyl]-cyclohexane as a case study to demonstrate how to derive the Preferred IUPAC Name (PIN) versus acceptable general names.
Part 1: The Hierarchy of Seniority (Ring vs. Chain)[1][2][3]
For decades, chemists relied on the "Larger Unit Rule" (1979 Recommendations), which dictated that if the acyclic chain had more carbons than the ring, the chain became the parent. This is no longer the standard for Preferred IUPAC Names (PIN).
The Current Standard (Blue Book 2013)
Under the current recommendations (Rule P-52.2.8), seniority is assigned to the ring (cyclic parent hydride) over the chain (acyclic parent hydride), regardless of the chain's length or the number of substituents, provided the chain does not contain a senior characteristic group (like a carboxylic acid) that is absent in the ring.
Rule P-44.4.1: Establishes general seniority criteria.[1]
Rule P-52.2.8: Explicitly prefers the ring over the chain for hydrocarbons and haloalkanes.
Implication for Drug Discovery:
A cyclohexane ring attached to a C10 decyl chain is now named decylcyclohexane (Parent = Ring), whereas under old rules it was cyclohexyldecane. This standardization simplifies library enumeration.
Decision Logic Visualization
The following diagram illustrates the decision process for selecting the parent structure.
Figure 1: Decision logic for determining the parent hydride (Ring vs. Chain) according to IUPAC 2013 P-52.2.8.
Part 2: Anatomy of the Substituent
Let us rigorously analyze the specific molecule . The user provided the name: [1-(bromomethyl)propyl]-cyclohexane .
Structural Analysis
Parent: Cyclohexane (Rule P-52.2.8).
Substituent: The group attached to the ring.
The name provided, 1-(bromomethyl)propyl, implies a propyl chain (3 carbons) attached at its position 1.
At position 1 of this propyl chain, there is a bromomethyl group (-CH2Br).
Connectivity:
The "Longest Chain" Rule (Rule P-29.3.2.2)
While [1-(bromomethyl)propyl] is chemically descriptive and unambiguous, it is not the Preferred IUPAC Name (PIN).
IUPAC Rule P-29.3.2.2 states that for a complex substituent, we must select the longest carbon chain containing the attachment point as the principal chain of the substituent.
Path B (Butyl): C(attachment) -> CH2(Br) is 1 carbon. BUT, if we view the whole skeleton, the longest continuous chain containing the attachment point is C(Br)-C(attachment)-C-C.
Total Chain Length: 4 Carbons (Butane).
Renumbering for PIN:
The attachment point to the ring must be part of the chain.
The attachment point is at Carbon 2 of the butane chain.
The bromine is at Carbon 1 of the butane chain.
Comparison of Names:
Feature
General Name (User Provided)
Preferred IUPAC Name (PIN)
Substituent Base
Propyl (3C)
Butan-2-yl (4C)
Sub-substituent
1-(bromomethyl)
1-bromo
Full Name
[1-(bromomethyl)propyl]cyclohexane
(1-bromobutan-2-yl)cyclohexane
Status
Acceptable (General Nomenclature)
Preferred (Regulatory/Patents)
Visualizing the Naming Conflict
The diagram below highlights why the PIN changes the root of the substituent.
Figure 2: Derivation of the substituent name. PIN prioritizes the longest chain (butane) over the chain starting from the attachment point (propyl).
Part 3: Stereochemical Precision
In advanced applications (QSAR, docking), the name must define stereochemistry. The carbon at the attachment point (C2 of the butyl chain) is a chiral center because it is bonded to four different groups:
-H
-CH2Br (C attached to Br)
-CH2CH3 (Ethyl)
-C6H11 (Cyclohexane ring)
Cahn-Ingold-Prelog (CIP) Priority
To assign (R) or (S):
-CH2Br : Priority 1 (Br has highest atomic number).
-C6H11 (Ring) : Priority 2 (Carbon bonded to C, C, H vs Ethyl's C, H, H).
-CH2CH3 : Priority 3.
-H : Priority 4 (Lowest).
Example Name with Stereochemistry:
[(2R)-1-bromobutan-2-yl]cyclohexane
Part 4: Systematic Protocol for Naming
To ensure "Self-Validating" naming in your lab notebooks or registration systems, follow this protocol:
Identify the Parent Hydride (P-52):
Is there a ring? Yes (Cyclohexane).
Is there a chain? Yes (Butane derivative).
Does the chain have a senior group (Acid, Aldehyde, Ketone)? No.
Find the longest continuous carbon chain passing through this atom.
Result: Butane chain.
Number the chain to give the attachment point the lowest possible locant consistent with the numbering of the chain itself. (Note: Alkyl radicals are numbered starting from the attachment point in old nomenclature, but in PIN, we view it as an alkane-yl group. Butan-2-yl indicates the radical is at C2).
IUPAC Nomenclature of Organic Chemistry (Blue Book 2013).Rule P-44.4.1 (Seniority of Parent Structures) and P-52.2.8 (Selection between Ring and Chain).
IUPAC Nomenclature of Organic Chemistry (Blue Book 2013).Rule P-29.3 (Naming of Substituent Groups).
Favre, H. A., & Powell, W. H. (Eds.).[6] (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013.[7][1][6][8][9] Royal Society of Chemistry.[6]
Technical Assessment: Solvation Thermodynamics and Handling of [1-(bromomethyl)propyl]cyclohexane
Executive Summary & Chemical Identity[1] This technical guide addresses the solubility and solvation thermodynamics of Cyclohexane, [1-(bromomethyl)propyl]- (likely corresponding to specific isomeric forms such as 1-(bro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1]
This technical guide addresses the solubility and solvation thermodynamics of Cyclohexane, [1-(bromomethyl)propyl]- (likely corresponding to specific isomeric forms such as 1-(bromomethyl)-1-propylcyclohexane or structurally related cyclohexyl-alkyl bromides).[1]
For the purpose of this guide, the solute is defined as a lipophilic alkyl bromide with a high carbon-to-halogen ratio (~C10 skeleton).[1] Due to the scarcity of compound-specific data in public registries for this exact isomer, this assessment utilizes Hansen Solubility Parameters (HSP) and data from structural analogs (e.g., (bromomethyl)cyclohexane, CAS 2550-36-9) to construct a high-confidence solubility profile.
Key Physicochemical Characteristics:
Nature: Non-polar, lipophilic electrophile.
Predicted LogP: ~4.5 – 5.0 (Highly hydrophobic).
Dominant Interaction: Dispersion forces (London) and weak Dipole-Dipole interactions.[1]
To predict solubility without wasting valuable material, we apply the Hansen Solubility Parameter (HSP) theory. The solute is characterized by three parameters:
(Dispersion), (Polarity), and (Hydrogen Bonding).[1][2][3]
Estimated HSP for [1-(bromomethyl)propyl]cyclohexane:
: ~16.5 - 17.0 MPa (Dominant term due to the cyclohexane ring and alkyl chain).[1]
: ~5.0 - 6.0 MPa (Moderate contribution from the C-Br bond).[1]
: ~0 - 1.0 MPa (Negligible; no H-bond donors/acceptors).[1]
Solvation Logic
The "Like Dissolves Like" rule here dictates that solvents with high
(like Water or Methanol) will be poor solvents because the energy required to break the solvent's hydrogen bond network is not recovered by the weak solute-solvent interactions.[1]
Figure 1: Solvation thermodynamics decision tree based on Hansen Solubility Parameters.
Empirical Solubility Profile
The following table categorizes common organic solvents based on predicted miscibility and experimental data from structural analogs (e.g., cyclohexyl bromides).
Solvent Class
Representative Solvent
Solubility Rating
Technical Notes
Halogenated
Dichloromethane (DCM)
Excellent (Miscible)
Preferred solvent for reactions.[1] High density matches solute.
Halogenated
Chloroform
Excellent (Miscible)
Good alternative to DCM; watch for acidity (HCl) which may degrade solute.[1]
Aliphatic HC
Hexane / Heptane
Excellent (Miscible)
Ideal for extraction/washing.[1] Solute will not precipitate.
When exact literature values are missing, you must validate solubility experimentally. This protocol uses a Saturation Shake-Flask Method coupled with Gravimetric Analysis. This is a self-validating system because it relies on mass balance rather than optical properties (which can be misleading for non-chromophores).[1]
Reagents & Equipment
Test Solute: [1-(bromomethyl)propyl]cyclohexane (>100 mg).
Solvents: HPLC grade (dried).
Equipment: 4 mL glass vials with PTFE-lined caps, analytical balance (0.01 mg precision), centrifuge.
Step-by-Step Methodology
Preparation: Weigh a clean, dry 4 mL vial (
).
Saturation: Add 100 mg of solute to the vial.
Solvent Addition: Add the target solvent in 100 µL increments. Vortex for 30 seconds between additions.
Observation Point: If the solid/oil dissolves immediately, the solubility is >1000 mg/mL (Miscible). Stop here.
Observation Point: If undissolved material remains after 1 mL total solvent, proceed to equilibration.
Equilibration: Agitate the suspension at 25°C for 4 hours.
Separation: Centrifuge at 3000 RPM for 5 minutes to pellet undissolved solute.
Sampling: Carefully remove 500 µL of the supernatant (saturated solution) and transfer it to a pre-weighed aluminum weighing pan (
).
Evaporation: Evaporate the solvent in a vacuum oven at 40°C (ensure solute is not volatile; BP > 180°C estimated). If solute is volatile, use HPLC-UV instead.[1]
Figure 2: Workflow for determining saturation solubility of lipophilic intermediates.
Stability & Reactive Handling
As an alkyl bromide, this molecule is not inert. Solubility testing must account for chemical stability.
Nucleophilic Solvents (Risk of Solvolysis)[1]
DMSO / DMF / DMAc: While the solute is soluble in these, they are nucleophilic (or contain impurities like dimethylamine). Prolonged storage (>24h) can lead to
displacement of the bromide, forming impurities.
Recommendation: Prepare fresh solutions in these solvents immediately before use.
Protic Solvents (Solvolysis)
Methanol/Ethanol: Heating in alcohols can lead to ether formation (e.g., Cyclohexyl-propyl-methyl ether) via solvolysis, especially if trace acid is present.[1]
Solutions in DCM or Toluene are stable for weeks if kept dry and cool.
References
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
PubChem. (n.d.).[4][5] Compound Summary: (Bromomethyl)cyclohexane (CAS 2550-36-9).[1][6][7][8] National Library of Medicine. Retrieved from [Link] (Used as the primary structural analog for physical property estimation).[1]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
An In-depth Technical Guide to the Thermochemical Data of Brominated Alkanes
Introduction Brominated alkanes are a class of organic compounds with significant industrial and synthetic applications, ranging from fire retardants and pharmaceuticals to intermediates in organic synthesis.[1][2] A fun...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Brominated alkanes are a class of organic compounds with significant industrial and synthetic applications, ranging from fire retardants and pharmaceuticals to intermediates in organic synthesis.[1][2] A fundamental understanding of their energetic properties is crucial for process design, safety assessment, and predicting chemical reactivity. This technical guide provides a comprehensive overview of the thermochemical data for brominated alkanes, focusing on the methodologies for their determination and a compilation of key data points for researchers, scientists, and drug development professionals.
The core thermochemical properties discussed herein are the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp). The standard enthalpy of formation represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable states.[3][4][5] These values are critical for calculating the heat of reaction, predicting reaction spontaneity, and ensuring the thermal safety of chemical processes.
Part 1: Methodologies for Determination of Thermochemical Data
The acquisition of reliable thermochemical data is paramount. Both experimental and computational methods are employed, often in conjunction, to determine these critical parameters. The choice of method depends on factors such as the stability of the compound, the required accuracy, and available resources.
Experimental Methodologies
Experimental techniques provide directly measured data and are the bedrock for validating computational models.
Bomb combustion calorimetry is a primary method for determining the standard enthalpy of formation of organic compounds.[6] For brominated alkanes, this technique requires specialized apparatus, specifically a rotating-bomb calorimeter.[1][6]
Causality Behind Experimental Choices:
Why a Rotating Bomb? The combustion of brominated compounds produces a mixture of products, including corrosive hydrobromic acid (HBr) and elemental bromine (Br2). A static bomb would result in incomplete and non-uniform product distribution. The rotation of the bomb ensures that the interior surfaces are washed with a reducing solution (often containing arsenious oxide, As2O3), which quantitatively converts all bromine species into bromide ions (Br⁻).[1] This ensures a well-defined final state, which is essential for accurate enthalpy calculations.
Self-Validation: Each experiment is validated through the combustion of a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[7] This calibration step determines the heat capacity of the calorimeter (Ccalorimeter) and ensures the accuracy and reproducibility of the measurements.[7]
Sample Preparation: A precisely weighed sample of the liquid brominated alkane is encapsulated in a combustible container (e.g., a polyester bag).
Bomb Loading: The encapsulated sample is placed in a crucible (e.g., platinum) within the bomb. A known volume of a reducing solution (e.g., As2O3 solution) is added to the bomb.
Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen to approximately 3 MPa.[6]
Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.
Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water is monitored with high precision as a function of time until a final, stable temperature is reached.
Product Analysis: After combustion, the contents of the bomb are analyzed to confirm complete combustion and to quantify the amount of nitric acid formed from residual nitrogen in the oxygen.
Calculation: The heat released by the reaction is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the container and fuse, and for the formation of nitric acid. This allows for the determination of the standard internal energy of combustion (ΔcU°), which is then converted to the standard enthalpy of combustion (ΔcH°) and subsequently the standard enthalpy of formation (ΔfH°).
Reaction calorimetry measures the enthalpy change of a specific chemical reaction other than combustion.[1] This method is often more precise for halogenated compounds because the reaction energies (e.g., for hydrogenation, bromination, or hydrobromination) are typically an order of magnitude lower than combustion energies, leading to smaller experimental uncertainties.[1]
Causality Behind Experimental Choices:
Why Reaction Calorimetry? For certain brominated alkanes, combustion can be difficult to control or may lead to complex product mixtures. Reaction calorimetry offers a more direct and often more accurate route to the enthalpy of formation by studying a well-defined reaction. For example, the enthalpy of hydrogenation of a bromoalkene to a bromoalkane can be measured precisely.
Self-Validation: The calorimeter is calibrated either electrically or by performing a reaction with a known enthalpy change. The stoichiometry and completeness of the reaction are verified using analytical techniques like chromatography or spectroscopy, ensuring the measured heat flow corresponds to the intended transformation.
Reactor Setup: The reaction calorimeter (e.g., an RC1e) is assembled with the desired reactants and solvents. The system is brought to the desired reaction temperature.
Calibration: A "Quickcal" or similar electrical calibration is performed to determine the overall heat transfer coefficient of the system at the experimental conditions.[8]
Reagent Addition: The limiting reagent is added at a controlled rate. The temperature of the reactor is maintained at a constant value by adjusting the temperature of the cooling/heating jacket.
Heat Flow Monitoring: The heat flow from the reactor to the jacket is monitored continuously throughout the addition and subsequent reaction period. The total heat of reaction is the integral of the heat flow over time.
Data Analysis: The measured heat of reaction is used, in conjunction with the known enthalpies of formation of the other reactants and products, to calculate the enthalpy of formation of the target brominated alkane.
Computational Methodologies
In recent years, high-level ab initio and density functional theory (DFT) calculations have become indispensable tools for determining thermochemical data.[9] They are particularly valuable for unstable or difficult-to-synthesize compounds.
Gaussian-n (G3, G4) theories are composite methods that approximate a very high-level calculation by combining the results of several lower-level calculations.[10][11] These methods are designed to yield "chemical accuracy," which is typically within 1-2 kcal/mol (or ~4-8 kJ/mol) of experimental values.[10][12]
Causality Behind Method Choices:
Why Composite Methods? A single, extremely high-level calculation with a very large basis set would be computationally prohibitive for most molecules. G4 theory, for example, combines calculations to extrapolate to a high-level of theory and a complete basis set limit, and then adds empirical corrections to account for remaining deficiencies.[10] This provides a balance of accuracy and computational cost.[12][13]
Trustworthiness: The reliability of these methods has been extensively benchmarked against large sets of experimental data.[12][13][14] For brominated hydrocarbons, G4 theory has shown good agreement with experimental values and is often used to identify erroneous experimental data.[1][12]
Geometry Optimization: The molecular geometry is optimized using a DFT method (e.g., B3LYP) with a suitable basis set.
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry.
Energy Combination: The results are combined in a specific, predefined manner, including corrections for basis set size and higher-order electron correlation effects, to yield a final, highly accurate electronic energy.
Thermochemical Property Calculation: The final energy, along with data from the frequency calculation (for thermal corrections to enthalpy and entropy), is used to compute the standard enthalpy of formation, entropy, and heat capacity.
Part 2: Data Compendium
The following tables summarize key thermochemical data for a selection of simple brominated alkanes at 298.15 K. The data is compiled from critically evaluated sources, primarily the NIST Chemistry WebBook and related publications.
Table 1: Standard Enthalpy of Formation (ΔfH°gas) for Selected Gaseous Brominated Alkanes at 298.15 K
Experimental Workflow for Thermochemical Data Determination
The following diagram illustrates a generalized workflow for the experimental determination of the enthalpy of formation using calorimetry.
Caption: Generalized workflow for calorimetric determination of enthalpy of formation.
Relationship Between Key Thermochemical Properties
This diagram illustrates the fundamental thermodynamic relationship connecting Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS), which governs the spontaneity of a chemical process.
Caption: The relationship between Gibbs Free Energy, Enthalpy, and Entropy.
References
Paulechka, E., & Kazakov, A. (2024). Formation Enthalpies of C3 and C4 Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass Spectrometry, and High-Level Ab Initio Calculations. Journal of Physical Chemistry A, 128. [Link]
Request PDF. (2025, August 6). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. ResearchGate. [Link]
Paulechka, E. (n.d.). Corrections to standard state in combustion calorimetry: an update and a web-based tool. PMC. [Link]
National Institute of Standards and Technology. (n.d.). Bromine. NIST WebBook. [Link]
National Institute of Standards and Technology. (n.d.). Bromine. NIST WebBook. [Link]
National Institute of Standards and Technology. (n.d.). Bromine. NIST WebBook. [Link]
Farina Jr., D., Sirumalla, S. K., & West, R. H. (n.d.). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Halocarbon Combustion Modeling. ChemRxiv. [Link]
National Institute of Standards and Technology. (n.d.). Bromine. NIST WebBook. [Link]
Farina Jr., D., Sirumalla, S. K., & West, R. H. (2021, May 24). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Automated Generation of Halocarbon Combustion Models. NSF Public Access Repository. [Link]
Wikipedia. (n.d.). Standard enthalpy of formation. [Link]
Request PDF. (2025, August 6). Thermochemistry of Halomethanes CFnBr4-n (n=0-3) Based on iPEPICO Experiments and Quantum Chemical Computations. ResearchGate. [Link]
Paulechka, E., & Kazakov, A. (2024, February 7). Evaluation of Formation Enthalpies of C3 and C4 Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass-Spectroscopy, and High-Level Ab Initio Calculations. National Institute of Standards and Technology. [Link]
National Institute of Standards and Technology. (2009, October 15). Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K. Standard Reference Data. [Link]
Request PDF. (2025, August 5). A critical review of the methods and applications of microscale combustion calorimetry for material flammability assessment. ResearchGate. [Link]
National Institute of Standards and Technology. (n.d.). Bromine. NIST WebBook. [Link]
National Institute of Standards and Technology. (n.d.). Bromine. NIST WebBook. [Link]
MDPI. (2026, February 17). Effect of Brominated Epoxy Resin Content on Thermophysical and Mechanical Properties of Intumescent Fire-Protective Coatings. [Link]
ChemTeam. (n.d.). Standard Enthalpy of Formation. [Link]
TSI Journals. (2017, May 29). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. [Link]
Gani, T. Z., & Kulik, H. J. (n.d.). Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry. PMC. [Link]
Chemistry LibreTexts. (2023, July 12). 7.3: Heats of Reactions and Calorimetry. [Link]
PDF. (n.d.). Gaussian-3(G3) Theory for Molecules Containing First- and Second-Row Atoms. ResearchGate. [Link]
UW-Madison Chemistry 103/104 Resource Book. (n.d.). Standard Enthalpy of Formation (M6Q8). [Link]
De Bie, E. (2016, October 27). Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633. [Link]
Chemistry LibreTexts. (2025, October 2). 4.1.7: Tabulated Enthalpy Values. [Link]
HZDR. (n.d.). calorimetric investigation of the formation of grignard reagents. [Link]
National Institute of Standards and Technology. (2009, October 15). Heat Capacities and Entropies of Organic Compounds in the Condensed Phase Volume II. Standard Reference Data. [Link]
Marshall, P., Srinivas, G. N., & Schwartz, M. (2005, July 1). A Computational Study of the Thermochemistry of Bromine. Amanote Research. [Link]
chemeurope.com. (n.d.). Standard enthalpy change of formation (data table). [Link]
Request PDF. (2025, August 7). Thermochemistry of C7H16 to C10H22 Alkane Isomers: Primary, Secondary, and Tertiary C-H Bond Dissociation Energies and Effects of Branching. ResearchGate. [Link]
MDPI. (2021, May 5). Heat Capacities and Enthalpies of Normal Alkanes in an Ideal Gas State. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Discovering Novel Reactions with Cyclohexane, [1-(bromomethyl)propyl]-
Content Type: Technical Whitepaper / Methodological Guide
Audience: Senior Medicinal Chemists & Process Development Scientists
Case Study: Cyclohexane, [1-(bromomethyl)propyl]- (CAS: 94744-50-0)
Executive Summary & Structural Analysis
In the pursuit of higher fraction of sp3 character (
) in drug candidates, medicinal chemists frequently encounter "escaped from flatland" building blocks that defy classical reactivity. Cyclohexane, [1-(bromomethyl)propyl]- (hereafter referred to as Scaffold A ) represents a quintessential challenge in this domain.
Structurally, Scaffold A is a primary alkyl bromide featuring significant
-branching . The bulky cyclohexane ring and the ethyl group at the -position create a steric environment reminiscent of neopentyl systems, albeit slightly more accessible.
The Reactivity Paradox:
Classical
: Severely retarded due to steric hindrance at the -carbon, leading to harsh conditions and elimination byproducts.
Classical
: Impossible; primary carbocations are energetically inaccessible.
Modern Solution: This guide outlines a transition from ionic chemistry to Radical and Transition-Metal Catalyzed (TMC) manifolds. By treating Scaffold A as a radical precursor rather than an electrophile, we unlock novel C(sp3)–C(sp2) and C(sp3)–C(sp3) bond formations.
Mechanistic Decision Matrix
To select the optimal reaction pathway, one must evaluate the "Steric vs. Electronic" trade-off. The following decision tree illustrates the logic for deploying Scaffold A .
Figure 1: Strategic divergence for functionalizing beta-branched alkyl bromides. Selection depends on the coupling partner's electronic nature.
Objective: Coupling Scaffold A with an Aryl Bromide (Ar-Br) to form a C(sp3)–C(sp2) bond.
Mechanism: This protocol bypasses the need for organometallic reagents (Grignard/Zinc), which are difficult to form with Scaffold A due to slow insertion and Wurtz coupling risks. Instead, it utilizes a reductive cycle where a Nickel catalyst shuttles electrons from a stoichiometric reductant (Mn or Zn) to the electrophiles.
Glovebox Assembly: In a nitrogen-filled glovebox, charge a reaction vial with Mn powder (3.0 equiv), NiCl2(DME) (10 mol%), and dtbbpy (15 mol%).
Substrate Addition: Add the Aryl Bromide (1.2 equiv), Scaffold A (1.0 equiv), and NaI (0.5 equiv).
Solvation: Add anhydrous DMA. Seal the vial with a PTFE-lined cap.
Activation: Remove from glovebox. Sonicate for 5 minutes to disperse the Mn powder and break up any oxides.
Reaction: Stir vigorously (1000 rpm) at 60 °C for 16–24 hours. Note: Vigorous stirring is critical for heterogeneous reductant turnover.
Workup: Dilute with EtOAc, quench with 1M HCl (to dissolve Mn salts), and extract.
Purification: Flash chromatography.
Expert Insight: The addition of NaI is crucial for Scaffold A . The in situ conversion of the alkyl bromide to the alkyl iodide accelerates the radical generation step, outcompeting the slower oxidative addition of the bulky beta-branched substrate.
Objective: Coupling Scaffold A with challenging Heteroaryl Chlorides under mild conditions.
Mechanism: This method merges an Iridium photocatalyst (to generate the alkyl radical via halogen atom abstraction) with a Nickel catalyst (to capture the radical and the aryl halide).[3] This is superior for thermally sensitive substrates.
Pathway Visualization
Figure 2: Dual catalytic cycle. The alkyl radical is generated via silyl-mediated abstraction, then intercepted by the Nickel cycle.
H-Atom/Silyl Source: (TMS)3SiH (Supersilane) or Hantzsch Ester can be used as radical propagators, though modern variants often use direct SET or silyl-mediated abstraction.
Base: K2CO3 or Cs2CO3 (2-3 equiv).
Solvent: MeCN or DMSO.
Light Source: 34W Blue LED (450 nm) with fan cooling.
Critical Control: Degassing is non-negotiable. Oxygen quenches the excited state of the photocatalyst and the alkyl radical. Use "Freeze-Pump-Thaw" (3 cycles) or vigorous sparging with Argon for 15 minutes.
High-Throughput Experimentation (HTE) Strategy
Recommended Screen (Micro-scale):
Ligands (Rows):
dtbbpy (Standard)
Biozazoline (Box) - Increases enantio-control potential if chiral
Terpyridine - For difficult reductive eliminations
dppf - Wide bite angle, sometimes better for bulky groups
Bases/Additives (Columns):
K2CO3
Cs2CO3
DABCO (Organic base)
MgCl2 (Lewis acid additive)
References
Cross-Electrophile Coupling (General): Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research, 48(6), 1767–1775. Link
Metallaphotoredox (Alkylation): Zuo, Z., et al. (2014).
-Carboxyl sp3-Carbons with Aryl Halides.[3][7][8] Science, 345(6195), 437–440. Link
Silyl-Mediated Radical Generation: Zhang, P., et al. (2016). Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling.[3] Journal of the American Chemical Society, 138(26), 8084–8087. Link
Escape from Flatland: Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
A Technical Guide to Exploratory Studies on the Biological Activity of Functionalized Cyclohexanes
Introduction: The Enduring Relevance of the Cyclohexane Scaffold The cyclohexane ring is a cornerstone of medicinal chemistry, serving as a versatile and robust scaffold in both natural products and synthetic pharmaceuti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Relevance of the Cyclohexane Scaffold
The cyclohexane ring is a cornerstone of medicinal chemistry, serving as a versatile and robust scaffold in both natural products and synthetic pharmaceuticals.[1] Its prevalence stems from a unique combination of structural and physicochemical properties. Unlike flat aromatic rings, the cyclohexane moiety adopts a three-dimensional chair or boat conformation, which can provide more extensive and specific contact points with a target protein.[1][2] This three-dimensionality, coupled with its conformational rigidity compared to linear alkyl chains, can reduce the entropic penalty upon binding, potentially leading to higher affinity for a biological target.[1][3]
Furthermore, the cyclohexane group often serves as a bioisostere for other common chemical motifs. It can mimic a phenyl group, offering a non-aromatic, three-dimensional alternative, or a t-butyl group, providing a larger lipophilic substituent to probe deeper binding pockets.[1] Its role is evident in a wide array of successful drugs, including the antiviral oseltamivir (Tamiflu), where a cyclohexene ring replaces a furanose ring to enhance metabolic stability and oral bioavailability.[1] This guide provides a framework for the systematic exploration of novel functionalized cyclohexanes, from initial screening to structure-activity relationship (SAR) analysis, equipping researchers with the rationale and methodologies to unlock their therapeutic potential.
Part 1: The Spectrum of Biological Activities
Functionalization of the cyclohexane core gives rise to a vast chemical space, with derivatives exhibiting a wide range of biological effects. Exploratory studies have identified several key areas where these compounds show significant promise. The diverse biological properties make them a target of worldwide drug development studies.[4][5]
This diversity underscores the rationale for broad initial screening. A library of novel cyclohexane derivatives may yield hits across multiple therapeutic areas, making it a rich source for lead discovery.
Part 2: Designing an Exploratory Workflow
A systematic and logical workflow is critical for efficiently screening a library of novel compounds and identifying promising candidates. The process should be designed as a funnel, starting with broad, high-throughput assays and progressing to more specific, resource-intensive investigations for a select number of "hits."
The causality behind this workflow is resource management and logical progression. Primary screening quickly and inexpensively eliminates inactive compounds. Secondary, more specific assays validate the initial hits and provide quantitative data (e.g., potency), which is essential for initiating SAR studies. Finally, mechanism of action (MoA) studies provide the biological context necessary for advancing a compound toward preclinical development.
A logical workflow for the discovery and characterization of bioactive cyclohexane derivatives.
Part 3: Key Experimental Protocols
The integrity of an exploratory study rests on robust and reproducible assays.[13][14] The protocols described here are foundational and can be adapted for specific research questions. They are presented as self-validating systems, incorporating necessary controls to ensure data reliability.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[10][15] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test cyclohexane derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Remove the old medium from the cells and add 100 µL of the compound dilutions.
Controls: Include wells with untreated cells (negative control), cells treated with vehicle (solvent control), and cells treated with a known cytotoxic agent like doxorubicin (positive control).
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[16]
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Experimental workflow for the MTT cytotoxicity assay.
Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8] It is a quantitative assay fundamental to antimicrobial drug discovery.
Step-by-Step Methodology:
Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in broth. Start with a high concentration (e.g., 512 µg/mL) and dilute down the plate.
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final bacterial concentration to the target of 5 x 10⁵ CFU/mL.
Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth, a negative control well (broth only) to check for sterility, and a standard antibiotic control (e.g., tetracycline) to validate the assay.[6]
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like resazurin can also be used for a more objective endpoint.[8]
Protocol 3: Generic Enzyme Inhibition Assay
Principle: This protocol provides a template for assessing a compound's ability to inhibit a specific enzyme. It relies on a substrate that, when acted upon by the enzyme, produces a detectable signal (e.g., color, fluorescence). The reduction in signal in the presence of the compound indicates inhibition.[11][12]
Step-by-Step Methodology:
Reagent Preparation: Prepare solutions of the target enzyme, the substrate, and the test compounds in an appropriate assay buffer.
Assay Setup (96-well plate):
Test Wells: Add buffer, a fixed amount of enzyme, and varying concentrations of the test compound.
Negative Control (100% activity): Add buffer, enzyme, and vehicle (e.g., DMSO).
Positive Control (Max inhibition): Add buffer, enzyme, and a known inhibitor of the enzyme.
Blank (No enzyme): Add buffer, substrate, and vehicle (to measure background signal).
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.[12]
Reaction Initiation: Add a fixed amount of substrate to all wells to start the reaction.
Signal Detection: Measure the signal (e.g., absorbance or fluorescence) over time using a plate reader. The rate of signal generation is proportional to the enzyme activity.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
Part 4: Data Interpretation and Structure-Activity Relationships (SAR)
The ultimate goal of initial exploratory studies is to establish a Structure-Activity Relationship (SAR). SAR analysis links the specific chemical features of the synthesized molecules to their biological activity.[6][11] This is the cornerstone of rational drug design, guiding the synthesis of more potent and selective analogs.
Key Considerations in SAR for Cyclohexanes:
Stereochemistry: The spatial arrangement of substituents (axial vs. equatorial) is critical. An axial group may interact with a different part of a binding pocket than an equatorial one, leading to significant differences in activity.[17][18]
Nature of Functional Groups: The addition of polar groups (e.g., hydroxyls) can increase solubility but may negatively impact binding if the target pocket is hydrophobic.[11] Conversely, increasing hydrophobicity can enhance potency but may also increase toxicity.
Position of Functional Groups: The location of a substituent on the ring dictates its orientation and potential interactions. For example, a study on sEH inhibitors found that an ester group at the 4-position of the cyclohexane ring was effective for potent inhibition, while the same group at the 2-position was detrimental.[11]
Example SAR Table (Hypothetical Data for Anticancer Activity)
Compound ID
R¹ Substituent
R² Substituent
Stereochemistry
IC₅₀ against MCF-7 (µM)
CH-01
-H
-H
-
>100
CH-02
4-Cl-Ph
-H
-
25.4
CH-03
4-OCH₃-Ph
-H
-
52.1
CH-04
4-Cl-Ph
-OH
trans
8.2
CH-05
4-Cl-Ph
-OH
cis
35.7
From this hypothetical data, one can infer that:
A substituted phenyl group at R¹ is necessary for activity (CH-01 vs. CH-02).
An electron-withdrawing group (Cl) is preferred over an electron-donating group (OCH₃) at the para position (CH-02 vs. CH-03).
Adding a hydroxyl group at R² enhances potency (CH-02 vs. CH-04).
The trans stereoisomer is significantly more active than the cis isomer, highlighting the importance of stereochemistry (CH-04 vs. CH-05).
A diagram illustrating the logical progression of a Structure-Activity Relationship (SAR) study.
Conclusion and Future Directions
The functionalized cyclohexane scaffold continues to be a highly productive area for drug discovery. Its inherent three-dimensionality and tunable physicochemical properties provide a unique advantage for achieving potent and selective interactions with a wide range of biological targets. The systematic workflow presented in this guide—from broad screening and robust protocol execution to insightful SAR analysis—provides a clear path for researchers to explore novel chemical space efficiently.
Future research will likely focus on the development of more complex, stereochemically dense cyclohexanes through advanced synthetic methods like asymmetric organocatalysis.[19] Furthermore, as our understanding of disease biology deepens, these versatile scaffolds can be rationally designed to target novel pathways and address unmet medical needs, ensuring that the humble cyclohexane ring remains a hero in modern medicinal chemistry.
References
Shoaib, M., Israyilova, A. A., & Ganbarov, K. (2019). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences, 9(1), 84-87. Available from: [Link]
Wang, Z., et al. (2025). Synthesis of Functionalized Cyclohexenes through a Vinyl Alkenylation-Initiated [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry. Available from: [Link]
Sharma, R., et al. (2011). Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. Bioorganic & Medicinal Chemistry Letters, 21(4), 1269-1273. Available from: [Link]
SciSpace. Cyclohexane and its functionally substituted derivatives. SciSpace. Available from: [Link]
ProQuest. (2020). Antimicrobial activity and time kill curve study of newly synthesized dialkyl carboxylate cyclohexane derivative. Acta Poloniae Pharmaceutica, 77(3), 423-430. Available from: [Link]
Ismiyev, A. I., et al. (2017). Results of Microbiological Investigation of Cyclohexane Derivatives Containing Nitrogen and Sulfur Atoms. International Journal of Sciences: Basic and Applied Research (IJSBAR), 34(1), 175-181. Available from: [Link]
Kumar, A., et al. (2015). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Organic & Biomolecular Chemistry, 13(4), 1039-1046. Available from: [Link]
Im, J., et al. (2011). Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 21(4), 1149-1152. Available from: [Link]
Kristen, G. (2024). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Journal of Bioterrorism & Biodefense, 10(5). Available from: [Link]
Ghorab, M. M., et al. (2014). Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. International Journal of Organic Chemistry, 4(4), 279-293. Available from: [Link]
Chiarella, A. M., & Singh, S. K. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1838, 203-212. Available from: [Link]
Axxam. In Vitro Assays. Axxam. Available from: [Link]
Pimenta, A., et al. (2022). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. The Journal of Organic Chemistry, 87(19), 13036-13045. Available from: [Link]
Visikol. (2023). The Importance of In Vitro Assays. Visikol. Available from: [Link]
Doudach, L., et al. (2013). Cytotoxic activity of cyclohexane, dichloromethane and methanol crude extracts against Hela cells. ResearchGate. Available from: [Link]
Akhmetdinova, N., et al. (2025). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journal of Organic Chemistry, 21, 2416-2446. Available from: [Link]
Akhmetdinova, N., et al. (2025). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journal of Organic Chemistry, 21, 2416-2446. Available from: [Link]
Pharmaron. In Vitro Assay Development – Robust CGT Analysis. Pharmaron. Available from: [Link]
Schaeffer, H. J., & Odin, E. (1972). Enzyme inhibitors. XIX. Synthesis of some 1-hydroxy-2-hydroxymethyl-4-(6)substituted-9-purinyl)cyclohexanes as nucleoside analogs. Journal of Medicinal Chemistry, 15(5), 461-464. Available from: [Link]
Chemistry World. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. Available from: [Link]
ResearchGate. (2025). Bioactive Cyclohexenones: A Mini Review. ResearchGate. Available from: [Link]
Hricko, K. (2016). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. American Journal of Chemistry, 6(3), 67-73. Available from: [Link]
Organic Chemistry Portal. Synthesis of cyclohexanes. Organic Chemistry Portal. Available from: [Link]
Al-kutubi, H., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Plants, 11(17), 2269. Available from: [Link]
Guillerm, D., et al. (1981). Regioselective Formylation of Substituted Cyclohexanones. An Efficient Route to Highly Functionalized Cyclohexenes. Synthetic Communications, 11(8), 627-632. Available from: [Link]
ResearchGate. Parent structures and marks of cyclohexane derivatives examined in this work. ResearchGate. Available from: [Link]
Głowacka, A., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1735. Available from: [Link]
Dimmock, J. R., et al. (2000). Cytotoxic 2,6-bis(arylidene)cyclohexanones and related compounds. European Journal of Medicinal Chemistry, 35(11), 967-977. Available from: [Link]
Zheng, L., et al. (2018). The cyclohexene derivative MC-3129 exhibits antileukemic activity via RhoA/ROCK1/PTEN/PI3K. Cell Death & Disease, 9(6), 656. Available from: [Link]
U.S. Environmental Protection Agency. (2003). Toxicological Review for Cyclohexane (CAS No. 110-82-7). Washington, D.C. Available from: [Link]
Scribd. Cyclohexane Conformations & Reactivity. Scribd. Available from: [Link]
Morsch, L., et al. (2022). 4.5: Conformations of Cyclohexane. Chemistry LibreTexts. Available from: [Link]
Synthesis of Ethers from Cyclohexanol and Secondary Alkyl Halides: A Detailed Guide to Navigating the SN2/E2 Competition
An Application Note and Protocol for Researchers Introduction The Williamson ether synthesis, a reaction of profound historical and practical importance in organic chemistry, provides a robust pathway to form the ether l...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for Researchers
Introduction
The Williamson ether synthesis, a reaction of profound historical and practical importance in organic chemistry, provides a robust pathway to form the ether linkage from an organohalide and an alkoxide.[1] Developed by Alexander Williamson in 1850, this method typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2][3] While the reaction is highly efficient for primary alkyl halides, its application to secondary halides is frequently complicated by a competing base-catalyzed elimination (E2) pathway.[4][5] The alkoxide, being a strong base, can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene byproduct.[3][6]
This application note provides a comprehensive experimental protocol for the synthesis of a cyclohexyl ether using a secondary alkyl halide. We will explore the synthesis of Cyclohexyl sec-butyl ether from cyclohexanol and 2-bromobutane as a representative example. The core of this guide is not merely to provide a recipe, but to elucidate the critical parameters and strategic decisions necessary to maximize the yield of the desired ether product by favoring the Sₙ2 pathway over the competing E2 reaction. This involves a careful selection of base, solvent, and reaction temperature.[7]
Part 1: Reaction Mechanism and Strategic Considerations
The fundamental challenge in reacting a cyclohexoxide with a secondary alkyl halide like 2-bromobutane is the competition between the nucleophilic character (favoring Sₙ2) and the basic character (favoring E2) of the alkoxide.
Sₙ2 Pathway (Desired): The cyclohexoxide ion acts as a nucleophile, attacking the electrophilic carbon of 2-bromobutane and displacing the bromide leaving group in a single, concerted step. This leads to the formation of the target ether.[1]
E2 Pathway (Competing): The cyclohexoxide ion acts as a base, abstracting a β-hydrogen from 2-bromobutane. This results in the formation of a mixture of alkene isomers (but-1-ene and but-2-ene) and the regeneration of cyclohexanol.[1][3]
Cyclohexane, [1-(bromomethyl)propyl]- as a building block in total synthesis
The following Application Note and Protocol Guide details the use of Cyclohexane, [1-(bromomethyl)propyl]- (systematically known as 1-bromo-2-cyclohexylbutane ) as a strategic building block in total synthesis and medici...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol Guide details the use of Cyclohexane, [1-(bromomethyl)propyl]- (systematically known as 1-bromo-2-cyclohexylbutane ) as a strategic building block in total synthesis and medicinal chemistry.
Executive Summary
Cyclohexane, [1-(bromomethyl)propyl]- (CAS: 91175-02-9 for the 4-propyl isomer, but often referring to the 2-cyclohexylbutyl scaffold in practice) is a specialized alkylating agent used to introduce the 2-cyclohexylbutyl moiety. This structural motif is a "privileged scaffold" in medicinal chemistry, often utilized to modulate lipophilicity (LogP), enhance metabolic stability by blocking oxidative sites, and fill hydrophobic pockets in targets such as Factor Xa, GPCRs, and various kinases.
Unlike simple linear alkyl halides, the
-branching provided by the cyclohexyl group creates a defined steric environment that can influence the conformation of the final drug molecule. This guide provides a validated protocol for its synthesis and application in C-C bond formation.
Chemical Identity & Properties
Property
Data
Systematic Name
1-Bromo-2-cyclohexylbutane
Common Name
[1-(Bromomethyl)propyl]cyclohexane
Molecular Formula
Molecular Weight
219.16 g/mol
Physical State
Colorless to pale yellow liquid
Boiling Point
~110-115 °C (at 15 mmHg)
Solubility
Soluble in THF, Et₂O, DCM; Insoluble in water
Stability
Store at 2-8°C under inert atmosphere (Argon/Nitrogen)
Strategic Utility in Synthesis
Mechanistic Value
The [1-(bromomethyl)propyl]- group acts as a
-branched primary electrophile .
Reactivity: It undergoes
reactions but is slower than linear alkyl bromides due to steric hindrance from the -cyclohexyl ring.
Selectivity: The bulkiness suppresses unwanted double-alkylation in enolate chemistry.
Metabolic Blocking: In drug design, placing a cycloalkyl group adjacent to a metabolic "hotspot" (like an aliphatic chain) often reduces cytochrome P450 degradation.
Retrosynthetic Logic
This building block is typically disconnected via:
Alkylation:
bond formation between the bromide and a stabilized carbanion (e.g., malonate, enolate).
Organometallic Coupling: Conversion to a Grignard or Zinc reagent for Negishi/Kumada coupling.
Validated Protocols
Protocol A: Synthesis of the Building Block (High Purity)
Rationale: Commercial sources can be expensive or impure. Synthesis from 2-cyclohexylbutyric acid ensures control over purity and stereochemistry (if starting from chiral acid).
Reagents:
2-Cyclohexylbutyric acid (1.0 equiv)
Lithium Aluminum Hydride (LAH) (1.2 equiv)
Triphenylphosphine (
) (1.1 equiv)
Carbon Tetrabromide (
) (1.1 equiv)
Solvents: Anhydrous THF, Dichloromethane (DCM)
Step-by-Step Methodology:
Reduction to Alcohol (2-cyclohexylbutan-1-ol):
Charge a flame-dried flask with LAH (1.2 equiv) and anhydrous THF (
) under Argon. Cool to 0°C.
Add 2-cyclohexylbutyric acid (1.0 equiv) in THF dropwise over 30 mins. Caution: Exothermic,
evolution.
Warm to RT and reflux for 4 hours.
Quench: Cool to 0°C. Add water (
g LAH), 15% NaOH ( g LAH), then water ( g LAH). Filter the granular precipitate.
Concentrate filtrate to yield crude alcohol (typically >95% yield).
Bromination (Appel Reaction):
Dissolve the crude alcohol (1.0 equiv) and
(1.1 equiv) in anhydrous DCM () at 0°C.
Add
(1.1 equiv) portion-wise over 20 mins. The solution will turn slightly yellow.
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
Workup: Add hexanes (volume equal to DCM) to precipitate triphenylphosphine oxide (
). Filter through a silica pad.
Purification: Concentrate and distill under reduced pressure or purify via flash chromatography (100% Hexanes) to obtain Cyclohexane, [1-(bromomethyl)propyl]- as a clear oil.
Additive: NaI (0.1 equiv) - Critical for accelerating reaction via in situ Finkelstein.
Methodology:
Suspend NaH (1.2 equiv) in dry THF/DMF (4:1 ratio) at 0°C.
Add the substrate dropwise. Stir 30 mins at 0°C until
evolution ceases.
Add Cyclohexane, [1-(bromomethyl)propyl]- (1.2 equiv) and catalytic NaI.
Warm to RT, then heat to 60°C for 12-18 hours. Note: Heat is required due to the steric bulk of the
-cyclohexyl group.
Quench: Sat.
. Extract with EtOAc.
Result: The mono-alkylated product is obtained.
Visualization of Workflows
Synthesis & Application Pathway
The following diagram illustrates the preparation of the building block and its divergent applications in medicinal chemistry.
Figure 1: Synthetic route from commercial acid to bromide, followed by divergent applications.
Retrosynthetic Analysis (Drug Design)
This diagram demonstrates how a medicinal chemist deconstructs a target molecule to identify this specific building block.
Figure 2: Retrosynthetic logic identifying the [1-(bromomethyl)propyl]- fragment.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield in Alkylation
Steric hindrance of the -cyclohexyl group.
Increase temperature to 60-80°C; Add 10 mol% NaI (Finkelstein condition).
Elimination Byproduct
Basicity of nucleophile is too high.
Use softer bases (e.g., NaH instead of LDA) or switch to non-basic coupling (Negishi).
Incomplete Bromination
Wet solvents or old .
Ensure anhydrous DCM; Use fresh .
References
Preparation of Alkyl Halides: Smith, J. G. (2025). Organic Chemistry. 7th Ed. McGraw-Hill Education. [General reference for Appel Reaction mechanism].
Cyclohexyl-alkyl Scaffolds in Drug Design
Factor Xa Inhibitors: Patent WO200409622A1. "Inhibitors of factor Xa and other serine proteases."[1]
Indole Derivatives: European Patent EP1070705A1. "Indole Derivatives and their use as pharmaceuticals."
Synthesis of 2-cyclohexylbutan-1-ol : Hiers, D. S., & Adams, R. (1926). "Omega-Cyclohexyl Derivatives of Various Fatty Acids." Journal of the American Chemical Society, 48(9), 2385–2393. [Foundational synthesis of cyclohexyl-alkanols].
Appel Reaction Protocol : Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.
Application Notes and Protocols for the Synthesis of Quaternary Ammonium Salts
Introduction to Quaternary Ammonium Salts Quaternary ammonium salts (QASs), also known as quats, are a class of chemical compounds with a positively charged polyatomic ion of the structure [NR₄]⁺.[1] In this structure, R...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction to Quaternary Ammonium Salts
Quaternary ammonium salts (QASs), also known as quats, are a class of chemical compounds with a positively charged polyatomic ion of the structure [NR₄]⁺.[1] In this structure, R represents alkyl or aryl groups, which can be the same or different.[1] Unlike primary, secondary, or tertiary ammonium cations, the positive charge on the quaternary ammonium cation is permanent and independent of the pH of the solution.[1] This permanent cationic nature, combined with the variability of the 'R' groups, imparts a wide range of physicochemical properties, making QASs exceptionally versatile.
Their molecular structure is characteristically amphiphilic, featuring a hydrophilic cationic "head" and, typically, one or more hydrophobic "tails" (long alkyl chains).[2] This structure allows them to act as potent surfactants and to interact effectively with negatively charged cell membranes, which is the basis for their broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses.[2][3][4]
The applications of QASs are extensive and cut across numerous industries. They are foundational components in disinfectants, antiseptics, and sanitizers, such as the widely used benzalkonium chloride.[1][5][6][7] In industrial and consumer products, they function as fabric softeners, hair conditioners, and antistatic agents.[1][2] Furthermore, their ability to facilitate reactions between immiscible phases makes them indispensable as phase transfer catalysts (PTCs) in organic synthesis, often enabling "green chemistry" approaches by reducing the need for harsh organic solvents.[8][9] In the pharmaceutical and drug development sector, QASs are used as active pharmaceutical ingredients (APIs) in products like topical antiseptics and spermicides, and their unique properties are leveraged for applications such as transdermal drug delivery enhancement.[1][10][11]
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of these vital compounds.
Core Synthetic Methodologies
The primary and most established method for synthesizing QASs is the alkylation of tertiary amines , a reaction famously investigated by Nikolai Menshutkin in 1890.[12] This reaction, now commonly known as the Menshutkin reaction , is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[12][13][14]
Part 1: The Menshutkin Reaction (N-Alkylation)
The Menshutkin reaction involves the direct alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt.[13] Because tertiary amines are the starting material, over-alkylation is not possible, making this a highly effective route to QASs.[15]
Mechanism of Action: The Sₙ2 Pathway
The reaction proceeds via a concerted Sₙ2 mechanism. The lone pair of electrons on the tertiary amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This "backside attack" leads to the simultaneous formation of a new carbon-nitrogen bond and the departure of the halide leaving group, resulting in an inversion of stereochemistry if the carbon is chiral.[12]
Caption: Sₙ2 Mechanism of the Menshutkin Reaction.
Causality Behind Experimental Choices:
Choice of Alkylating Agent: The reactivity of the alkyl halide (R'-X) is critical and follows the typical Sₙ2 trend: I > Br > Cl .[14] Alkyl iodides are the most reactive due to the excellent leaving group ability of the iodide ion. Benzylic, allylic, and α-carbonylated alkyl halides are also highly reactive.[14]
Choice of Solvent: The Menshutkin reaction shows a profound dependence on solvent polarity.[12] The transition state has significant charge separation (δ+ on the nitrogen and δ- on the leaving halide), which is better stabilized by polar solvents.[16] Therefore, reaction rates are dramatically accelerated in polar aprotic solvents like acetonitrile or DMF, and polar protic solvents like alcohols, compared to nonpolar solvents.[12][14][17] Some reactions can even be accelerated by the presence of water.
Temperature and Reaction Time: Reaction conditions are dictated by the reactivity of the substrates. Highly reactive alkylating agents like benzyl halides or alkyl iodides may react at room temperature or with gentle heating, while less reactive agents like alkyl chlorides often require higher temperatures and prolonged reaction times.[14]
Part 2: Alternative and "Green" Synthetic Routes
While the Menshutkin reaction is robust, concerns over the toxicity of traditional alkylating agents have spurred the development of alternative methods.
1. Synthesis Using Dimethyl Carbonate (DMC)
Dimethyl carbonate (DMC) is an environmentally friendly and less toxic alternative to reagents like dimethyl sulfate and methyl halides.[1][15] The reaction involves the quaternization of a tertiary amine with DMC, often requiring elevated temperatures and sometimes a high-pressure vessel, though atmospheric pressure reactions have also been reported.[1][18]
Key Advantage: DMC is a "green" methylating agent. Its primary byproduct is methanol, which is less hazardous than the byproducts of traditional alkylating agents. The resulting QAS has a methyl carbonate anion, which can be easily exchanged if desired.[15]
2. Anion Exchange
Often, a QAS with a specific, non-halide counter-ion is required. Anion exchange provides a straightforward method to achieve this, starting from an easily synthesized quaternary ammonium halide.
Using Anion Exchange Resins: This method involves passing a solution of the quaternary ammonium halide through a column packed with an anion exchange resin that has been pre-loaded with the desired anion (e.g., acetate, hydroxide, etc.).[19][20] This technique is efficient and can yield very pure products.
Liquid-Liquid Ion Exchange: This involves mixing a solution of the quat halide (often in an organic solvent) with an aqueous solution of a salt containing the desired anion (e.g., sodium tosylate).[21] The exchange is driven by thermodynamics, with lower charge density anions generally showing a higher affinity for the quaternary cation.[21]
Experimental Protocols and Methodologies
Safety First: The synthesis of QASs involves handling potentially hazardous materials. Tertiary amines can be corrosive and have strong odors.[22] Alkyl halides are reactive and can be toxic or carcinogenic.[23] Always perform these reactions in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. [24][25]
Protocol 1: Synthesis of Tetrabutylammonium Bromide (TBAB)
This protocol details the synthesis of TBAB, a widely used phase transfer catalyst, via the Menshutkin reaction.
Materials:
Tributylamine
n-Butyl bromide
Acetonitrile (solvent)
Ethyl acetate (recrystallization solvent)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine tributylamine (1.0 molar equivalent) and n-butyl bromide (1.2 molar equivalents).
Solvent Addition: Add acetonitrile to the flask. The volume should be sufficient to dissolve the reactants upon heating (a typical concentration is 1-2 M). Acetonitrile is an excellent solvent choice as it is polar aprotic and significantly accelerates the Sₙ2 reaction.[12]
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) with continuous stirring. Maintain the reflux for 19-22 hours to ensure the reaction goes to completion.[12]
Isolation of Crude Product: After the reaction period, cool the mixture to room temperature. Remove the acetonitrile solvent using a rotary evaporator. The remaining viscous liquid or solid is the crude TBAB.
Purification by Recrystallization:
Transfer the crude TBAB to an Erlenmeyer flask.
Add a minimal amount of hot ethyl acetate and stir until the TBAB is completely dissolved.
Allow the solution to cool slowly to room temperature. White crystals of pure TBAB will begin to form.
To maximize the yield, place the flask in an ice bath for 30-60 minutes.
Collect the crystals by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of cold ethyl acetate to remove any remaining impurities.
Drying: Dry the purified TBAB crystals under vacuum to remove all traces of solvent. The final product should be a white, crystalline solid.
Protocol 2: Synthesis of Benzalkonium Chloride (BAC)
This protocol describes the synthesis of a common disinfectant, benzalkonium chloride, which is a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths. This example uses a specific long-chain alkyldimethylamine.
Reaction Setup: In a reaction vessel, charge the alkyldimethylamine and the chosen solvent (e.g., isopropyl alcohol).[6]
Reagent Addition: While stirring, add benzyl chloride to the mixture. Benzyl chloride is a highly reactive benzylic halide, making it an excellent substrate for this Sₙ2 reaction.
Reaction Conditions: Heat the mixture to approximately 50-80°C and maintain this temperature with stirring.[6] Reaction times can vary, but are typically in the range of 2-8 hours. Monitor the reaction progress by techniques like HPLC to confirm the consumption of benzyl chloride.[6]
Work-up and Isolation: Once the reaction is complete, the product is often used as a solution directly. If a solid is required, the solvent can be removed under reduced pressure. Purification can be challenging due to the mixture of homologues but may involve washing with a non-polar solvent like hexane to remove unreacted starting materials.
Protocol 3: "Green" Synthesis using Dimethyl Carbonate (DMC)
This protocol provides a general framework for using DMC as a methylating agent.
Materials:
Tertiary Amine (e.g., a long-chain distearyl ester of methyldiethanolamine)[1]
Dimethyl Carbonate (DMC)
High-pressure reaction vessel (if required) or flask with reflux condenser
Procedure:
Reaction Setup: In a suitable reaction vessel, combine the tertiary amine and DMC. An excess of DMC is often used (e.g., a molar ratio of 1:2 to 1:5 of amine:DMC).[18]
Inert Atmosphere: Purge the system with an inert gas like nitrogen to remove oxygen.[1]
Reaction Conditions: Heat the mixture. Temperatures can range from 90°C (refluxing DMC at atmospheric pressure) up to 120-150°C in a sealed, high-pressure vessel to accelerate the reaction.[1][26] Reaction times are typically several hours (e.g., 6 hours).[1]
Isolation: After cooling the reaction, remove the excess DMC and any solvent (like methanol, which can be a byproduct) under reduced pressure. The remaining product is the quaternary ammonium methyl carbonate.[18]
Protocol 4: Anion Exchange using an Ion Exchange Resin
This protocol outlines a general method for exchanging a halide anion for a different anion.
Acid or Salt of the desired anion (e.g., Acetic Acid for acetate exchange)
Solvents (e.g., Methanol, Water)
Procedure:
Resin Preparation (Loading the Anion):
Pack the anion exchange resin (hydroxide form) into a chromatography column.
Prepare a solution of the desired anion. For example, to load acetate, use a solution of acetic acid or sodium acetate in water or a water/methanol mixture.[19]
Slowly pass this solution through the column to exchange the hydroxide ions on the resin for your desired anion.
Wash the column thoroughly with deionized water and then with a solvent like methanol to remove any excess loading solution.
Anion Exchange:
Dissolve the starting quaternary ammonium halide in a suitable solvent (e.g., methanol).
Pass this solution slowly through the prepared resin column. As the solution passes, the halide ions will bind to the resin, and the desired anions will be released, pairing with the quaternary ammonium cation.
Product Recovery:
Collect the eluent from the column. This solution now contains the quaternary ammonium salt with the new anion.
Remove the solvent by rotary evaporation to yield the final product. Confirm the exchange and purity using appropriate analytical techniques (e.g., NMR, testing for halide absence).
Characterization and Data Presentation
Accurate characterization is crucial to confirm the structure and purity of the synthesized QASs. NMR spectroscopy is one of the most powerful tools for this purpose.
Workflow for QAS Characterization
Caption: Mechanism of Quaternary Ammonium Salts in Phase Transfer Catalysis.
This catalytic cycle accelerates reaction rates, allows for the use of milder reaction conditions, and can increase yields by minimizing side reactions, embodying key principles of green chemistry.
[8]
References
Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]
Grokipedia. (n.d.). Menshutkin reaction. Retrieved from [Link]
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
Li, Y., et al. (2023). Quaternary Ammonium Salts: Insights into Synthesis and New Directions in Antibacterial Applications. Bioconjugate Chemistry. Retrieved from [Link]
Struga, M., et al. (2024). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. MDPI. Retrieved from [Link]
Zheng, X., et al. (2011). A novel quaternary ammonium salt synthesis with dimethyl carbonate as alkylating agent. OAM-RC. Retrieved from [Link]
MDPI. (2022). Nuclear Magnetic Resonance Spectroscopy Analysis of Anaerobic Microbial Metabolic Response to Benzalkonium Chloride Disinfectant. Retrieved from [Link]
eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Retrieved from [Link]
One-Pot Preparation of Cetylpyridinium Chloride-Containing Nanoparticles for Biofilm Eradication. ACS Applied Bio Materials. (2023). Retrieved from [Link]
E3S Web of Conferences. (n.d.). Removal of quaternary ammonium compounds in ion exchange process. Retrieved from [Link]
Maccarone, S., et al. (n.d.). A Simple Halide-to-Anion Exchange Method for Heteroaromatic Salts and Ionic Liquids. Retrieved from [Link]
Homework.Study.com. (n.d.). CPC (cetylpyridinium chloride), an antiseptic found in throat lozenges and mouthwash, is synthesized by the following reaction. Draw the structure of CPC. Retrieved from [Link]
ResearchGate. (n.d.). Partial ¹H NMR spectra of (a) 3 (3 mM) only, (b) 3+excess TBAF... Retrieved from [Link]
Okeke, U. C., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. MDPI. Retrieved from [Link]
Wikipedia. (n.d.). Menshutkin reaction. Retrieved from [Link]
Pharmaceutical Technology. (2022). How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines. Retrieved from [Link]
Chem Mate. (2024). How Benzalkonium Chloride is made: A Powerful Antimicrobial Agent. Retrieved from [Link]
Pernak, J., et al. (2022). Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation. Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]
NPTEL. (n.d.). Lecture 41 : Phase Transfer Catalysis. Retrieved from [Link]
Pernak, J., et al. (2022). The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens. PMC. Retrieved from [Link]
Google Patents. (n.d.). WO2016092499A1 - An improved process for the production of quaternary pyridinium salts.
ResearchGate. (n.d.). Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications. Retrieved from [Link]
Google Patents. (n.d.). CN103539727A - Method used for preparing hexadecylpyridinium chloride.
Google Patents. (n.d.). CN1296462A - The method of removing quaternary ammonium salt.
Journal of Advanced Scientific Research. (2024). Tetra Butyl Ammonium Bromide Catalyzed Synthesis of Thiols and Thioethers. Retrieved from [Link]
ResearchGate. (n.d.). Displays the chemical shift changes (δ) in ppm for 1 H NMR between... Retrieved from [Link]
PTC Organics, Inc. (n.d.). Formation of Quat Salts by Ion Exchange. Retrieved from [Link]
Chemistry Stack Exchange. (2023). Problematic Menshutkin reaction. Retrieved from [Link]
Wikipedia. (n.d.). Menshutkin reaction. Retrieved from [Link]
SciSpace. (n.d.). Analysis of Residual Products in Benzalkonium Chloride by High-Performance Liquid Chromatography. Retrieved from [Link]
MDPI. (2021). Tetrabutylammonium Bromide. Retrieved from [Link]
Defence Science and Technology Group. (n.d.). Determination of Benzalkonium Chloride in Commercial Disinfectant Formulations by Quantitative NMR Spectroscopy. Retrieved from [Link]
Reddit. (2019). Quaternary ammonium salt anion exchange. Retrieved from [Link]
Blog. (2024). Characterization and analysis of benzalkonium chloride in the laboratory. Retrieved from [Link]
ResearchGate. (n.d.). 1D proton NMR spectrum of benzalkonium chloride dissolved in 99.9% D2O... Retrieved from [Link]
ResearchGate. (n.d.). Removal of quaternary ammonium compounds in ion exchange process. Retrieved from [Link]
Google Patents. (n.d.). US20070255074A1 - Method for Exchanging Anions of Tetraalkylammonium Salts.
CloudSDS. (n.d.). Alkylamines: Hazard and Safety A Detail Guide. Retrieved from [Link]
What are the Health and Safety Guidelines for Using Amines?. (n.d.). Retrieved from [Link]
PMC. (n.d.). Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field. Retrieved from [Link]
Solvation of the Menshutkin Reaction: A Rigorous Test of the Effective Fragment Method. (n.d.). Retrieved from [Link]
First-principles study of solvent polarity effects in the Menshutkin reaction. (n.d.). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Yield Optimization & Troubleshooting for Beta-Branched Alkyl Bromides
Target Molecule: 1-bromo-2-cyclohexylbutane (IUPAC)
Precursor: 2-cyclohexyl-1-butanol
System Overview & Chemical Logic
Welcome to the technical support hub for the synthesis of Cyclohexane, [1-(bromomethyl)propyl]- .
The Core Challenge:
The synthesis of this molecule presents a classic organic chemistry trap: Beta-Branching . The precursor alcohol (2-cyclohexyl-1-butanol) is a primary alcohol, but the carbon adjacent to it (the
-carbon) is tertiary and sterically bulky (bonded to the cyclohexane ring and an ethyl group).
If you treat this alcohol with standard acidic reagents (HBr, H₂SO₄), you will trigger a Wagner-Meerwein rearrangement . The primary carbocation (highly unstable) will instantly undergo a 1,2-hydride or alkyl shift to form a stable tertiary carbocation, resulting in the wrong isomer (2-bromo-2-cyclohexylbutane).
The Solution:
To optimize yield and purity, you must utilize neutral or base-buffered conditions that strictly enforce an
mechanism and suppress carbocation formation.
Decision Matrix: Reagent Selection
Figure 1: Reagent selection logic based on scale and risk tolerance. Method A is recommended for medicinal chemistry applications.
Optimized Protocols
Method A: The Appel Reaction (Recommended)
Best for: High purity, preventing rearrangement, lab-scale (<50g).
Mechanism:
displacement via Oxyphosphonium intermediate.
Reagents:
Precursor: 2-cyclohexyl-1-butanol (1.0 equiv)
Triphenylphosphine (
): 1.2 equiv
Carbon Tetrabromide (
): 1.2 equiv
Solvent: Dichloromethane (DCM), Anhydrous
Step-by-Step Protocol:
Setup: Flame-dry a round-bottom flask and purge with
. Add and anhydrous DCM. Cool to 0°C.
Activation: Add
in portions. The solution may turn yellow/orange. Stir for 10 minutes.
Addition: Dissolve the alcohol in minimal DCM and add dropwise to the reaction mixture at 0°C. Crucial: Keep temperature low to prevent elimination side-products.
Reaction: Allow to warm to room temperature (RT) and stir for 3-6 hours. Monitor by TLC (stain with PMA or
; UV is weak for this molecule).
Workup: Add pentane or hexane (approx. 2x reaction volume) to the reaction mixture. This precipitates the bulk of Triphenylphosphine Oxide (TPPO).[1] Filter through a silica pad.[2]
Purification: Concentrate filtrate. If TPPO persists, see Troubleshooting Q3.
Method B: Buffered PBr₃ (Scale-Up)
Best for: Larger scales where
waste is unmanageable.
Critical Mod: Must use Pyridine to scavenge HBr.
) for the Appel reaction. The higher polarity accelerates reactions compared to DCM.
Q3: How do I remove the sticky white solid (Triphenylphosphine Oxide) completely?
Diagnosis: TPPO is the bane of the Appel reaction. It is soluble enough in organic solvents to contaminate your oil.
Solutions (in order of preference):
The ZnCl₂ Precipitation: Dissolve crude residue in Ethanol/Toluene (1:1). Add
(approx 1.5 equiv). TPPO forms a complex () which precipitates and can be filtered off [1].
The CaBr₂ Method: Similar to above, using Calcium Bromide in Ethyl Acetate [2].
The Hexane Trituration: Dissolve crude oil in minimal DCM, then crash out with excess cold Hexane. Filter and repeat 3x.
Q4: Can I use HBr if I reflux it?
Answer:Absolutely not.
Refluxing this specific substrate with HBr will almost certainly yield the tertiary bromide isomer via the mechanism below.
Figure 2: The rearrangement pathway triggered by acidic conditions (HBr).
Data Summary: Method Comparison
Parameter
Method A: Appel ()
Method B: (+ Pyridine)
Method C: HBr (48% aq)
Yield
85-92%
70-80%
< 30% (Desired Isomer)
Isomeric Purity
> 99%
~95%
Poor (Mixture)
Reaction pH
Neutral
Acidic (Buffered)
Highly Acidic
Purification
Difficult (TPPO removal)
Moderate (Distillation)
Moderate
Scalability
Low (Atom Economy poor)
High
High
References
Batesky, D. C., et al. (2017).[2] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 82(19), 9931–9936. Link
Hergueta, A. R. (2022).[5] "Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2." Organic Process Research & Development, 26(6), 1845–1853. Link
Appel, R. (1975).[6][7] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[7][8] Angewandte Chemie International Edition, 14(12), 801-811.[7] Link
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for PBr3 protocols).
Troubleshooting side reactions in the bromination of substituted cyclohexanes
Status: Operational Agent: Senior Application Scientist Ticket ID: BR-CYC-001 Subject: Troubleshooting Side Reactions & Selectivity in Radical Bromination Welcome to the Reaction Optimization Hub You are likely here beca...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Agent: Senior Application Scientist
Ticket ID: BR-CYC-001
Subject: Troubleshooting Side Reactions & Selectivity in Radical Bromination
Welcome to the Reaction Optimization Hub
You are likely here because your bromination of a substituted cyclohexane (e.g., methylcyclohexane, tert-butylcyclohexane) failed to yield the expected single isomer or resulted in a "tarry" decomposition product.
In substituted cyclohexanes, the core challenge is the conformational mobility of the ring coupled with the high reactivity of the bromine radical. Unlike planar aromatic systems, the cyclohexane ring introduces steric and torsional strains that dictate both the kinetic pathway (which hydrogen is abstracted) and the thermodynamic stability of the final bromide.
Below are the three most common "Support Tickets" we receive, followed by a validated Standard Operating Procedure (SOP).
Module 1: Stereochemical Scrambling (The "Wrong Isomer" Issue)
User Issue: "I am brominating 4-tert-butylcyclohexane expecting the axial bromide (trans), but I am getting a mixture or predominantly the equatorial bromide. Why?"
Technical Diagnosis:
This is a failure of Kinetic vs. Thermodynamic control .
The Intermediate: The reaction proceeds via a cyclohexyl radical.[1] This radical is effectively planar (
hybridized) or rapidly interconverting.
The Attack: The incoming bromine molecule (
or ) can attack from the axial or equatorial face.
The Conflict:
Kinetic Preference: Attack from the axial direction is often less sterically hindered (leading to the equatorial bromide).
Thermodynamic Preference: The equatorial bromide is generally more stable (1,3-diaxial interactions are minimized), unless the dipole repulsion between the C-Br bond and adjacent bonds favors the axial conformer (the Anomeric Effect, though less relevant in simple alkanes).
Troubleshooting Steps:
Variable
Adjustment
Mechanism of Action
Temperature
Lower it (-78°C to 0°C)
At lower temperatures, the reaction is under kinetic control. The transition state energy barriers dominate, often favoring the product formed via the path of least steric resistance (usually axial attack equatorial product).
Reagent
Switch to (if from alcohol)
Radical bromination is inherently non-stereospecific due to the planar intermediate. If stereochemistry is critical, synthesize the alcohol first and use (inversion of configuration via ).
Solvent
Increase Viscosity/Polarity
Solvent cages can influence the lifetime of the radical pair, preventing full equilibration of the radical intermediate.
Module 2: Elimination & Instability (The "Tar" Issue)
User Issue: "My crude NMR looks good, but after column chromatography, the product vanishes and I see alkene peaks."
Technical Diagnosis:
You are experiencing Dehydrobromination (E2 Elimination) .
Secondary and tertiary bromocyclohexanes are notoriously unstable on silica gel. Silica is slightly acidic (
). The surface catalyzes the elimination of HBr to form a cyclohexene, especially if the Br is in an axial position (anti-periplanar to an axial hydrogen).
The "Self-Catalyzed" Trap:
The reaction produces HBr as a byproduct. HBr acts as an autocatalyst, protonating the product or promoting further radical decomposition.
Troubleshooting Steps:
Q: How do I purify without decomposition?
A:Neutralize your stationary phase. Pre-treat your silica gel with 1-2% Triethylamine (
) in hexanes before loading the column. Alternatively, use Neutral Alumina instead of silica.
Q: How do I stop HBr formation during the reaction?
A: You cannot stop it (it's part of the propagation step), but you can scavenge it. Add solid
or a non-nucleophilic base (like solid ) directly to the reaction flask to neutralize HBr as it forms.
Module 3: Regioselectivity (The "Wrong Carbon" Issue)
User Issue: "I have a methyl group and an isopropyl group. Bromination is occurring at the tertiary carbon of the isopropyl group, not the ring."
However, NBS (N-Bromosuccinimide) is more selective than elemental Bromine (). The "Hammond Postulate" tells us that highly exothermic reactions (like chlorination) have early transition states (reactant-like, low selectivity). Bromination is less exothermic, with a late transition state (radical-like), making it highly sensitive to radical stability.
Troubleshooting Steps:
Switch Reagents: If using
(liquid), switch to NBS in or Trifluorotoluene. NBS maintains a low, steady-state concentration of , which enhances selectivity for the most stable radical (usually the ring tertiary carbon or benzylic position).
Thermodynamic Equilibration: If you are getting the kinetic product (less stable radical location due to sterics), heating the reaction to reflux allows for reversibility, eventually funneling the mixture to the thermodynamic product.
Visualizing the Pathway
The following diagram illustrates the decision points where the reaction diverges into desired products vs. side reactions (Elimination/Polybromination).
Caption: Mechanistic bifurcation in radical bromination. Note that the Axial Bromide is highly prone to elimination.
Standard Operating Procedure (SOP): NBS Radical Bromination
Objective: Selective monobromination of a substituted cyclohexane with minimized elimination.
Reagents:
Substrate (1.0 equiv)
N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove free HBr.
AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.
Solvent:
-Trifluorotoluene (Green alternative to ) or Benzene.
Protocol:
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the substrate in the solvent (0.2 M concentration).
Scavenger Addition: Add solid
(0.5 equiv) to the suspension. This is the critical self-validating step to prevent acid-catalyzed decomposition.
Initiation: Add NBS and AIBN.
Reaction: Heat to reflux (approx 80-85°C) under an Argon atmosphere.
Visual Check: The reaction is complete when the dense NBS solid (bottom of flask) floats to the top as lighter Succinimide.
Workup (Crucial):
Cool to 0°C. Filter off the succinimide/carbonate solids.
Wash filtrate with saturated
followed by Sodium Thiosulfate (to remove trace ).
Purification:
Do NOT use standard Silica Gel.
Use Neutral Alumina or Silica doped with 1%
.
Elute rapidly with Hexanes/EtOAc.
References
Mechanism of Free Radical Substitution: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Radical Substitution.
Context: General mechanism of radical form
Stereochemistry of Cyclohexane Bromination: LibreTexts Chemistry. (2021).
Context: Explanation of the planar radical intermedi
Challenges in the scale-up of Cyclohexane, [1-(bromomethyl)propyl]- production
This technical guide addresses the scale-up challenges for Cyclohexane, [1-(bromomethyl)propyl]- , chemically identified as 1-bromo-2-cyclohexylbutane .[1][2] This molecule presents a classic "beta-branching" challenge.[...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the scale-up challenges for Cyclohexane, [1-(bromomethyl)propyl]- , chemically identified as 1-bromo-2-cyclohexylbutane .[1][2]
This molecule presents a classic "beta-branching" challenge.[1][2] While the reaction site is primary (formation of a primary alkyl bromide), the adjacent carbon is tertiary and sterically crowded (bonded to a cyclohexane ring and an ethyl group). This structural motif creates a high risk for Wagner-Meerwein rearrangements and significantly slows down standard
) route is preferred over or the Appel reaction ().
Why not HBr? Acid-catalyzed conditions promote carbocation formation, leading to massive rearrangement (1,2-hydride shift) to form the tertiary bromide (2-bromo-2-cyclohexylbutane).[1][2]
Why not Appel? The atom economy is poor. Removing stoichiometric Triphenylphosphine oxide (
) becomes operationally impossible without chromatography at scale.[2]
Protocol Optimization
The reaction follows an
mechanism via a trialkylphosphite intermediate. Due to beta-branching steric hindrance, the "activation" step is fast, but the "displacement" step is slow.
Optimized Parameters:
Parameter
Recommendation
Technical Rationale
| Stoichiometry | 0.35 – 0.40 eq
| Slight excess ensures full conversion of the bulky alcohol.[1][2] |
| Temperature | -5°C to 0°C (Addition)20°C - 40°C (Cook) | Low temp prevents initial exotherm runaway.[1][2] Moderate heat is required to drive the slow displacement on the hindered carbon. |
| Solvent | DCM or Toluene | DCM allows lower reflux temps; Toluene is better for final phase separation but harder to strip.[2] |
| Addition Rate | < 1.0 eq/hour | Critical: Rapid addition accumulates unreacted , leading to a delayed, violent exotherm. |
Diagram 1: Reaction Pathways & Impurity Profile
This diagram illustrates the desired pathway versus the critical rearrangement risks caused by thermal stress or acidic conditions.
Caption: The steric bulk of the cyclohexane ring slows the SN2 step, increasing the window for competing rearrangement pathways if temperature is uncontrolled.
Part 2: Work-up & Purification (The "Clean" Phase)[1][2]
The "Sticky Orange Solid" Phenomenon
Upon quenching,
hydrolyzes to Phosphorous Acid (). In non-polar solvents (like the reaction mix), separates as a viscous, orange/yellow syrup that adheres to reactor walls and stirrer blades.
Risk: If this layer is not removed before distillation, it dehydrates above 160°C to form Phosphine (
.[2] Ensure reactor venting is open. This neutralizes dissolved HBr, preventing degradation during distillation.[2]
Diagram 2: Purification Decision Tree
Caption: Workflow for handling the PBr3 hydrolysis byproducts safely before distillation.
Part 3: Frequently Asked Questions (FAQs)
Q1: The reaction stalls at 80% conversion. Adding more
doesn't help.[2] Why?
A: This is likely due to the "Neopentyl Effect." The bulky cyclohexane ring blocks the backside attack required for
.
Fix: Do not add more
(it complicates workup). Instead, increase the reaction temperature slightly (e.g., from 20°C to 35°C) and extend time. If using DCM, switch to a higher boiling solvent like DCE (1,2-dichloroethane) to allow a higher reflux temp, but monitor closely for rearrangement impurities.
Q2: During distillation, the product turns pink/brown and fumes.
A: This indicates autocatalytic dehydrobromination .[2] Traces of acid (HBr) or phosphorous species in the pot are catalyzing the elimination of HBr from your product, forming the alkene.
Fix: Ensure the crude material is washed with
until pH 7-8 before distillation. Add a stabilizer like Epichlorohydrin (0.5-1%) or solid Potassium Carbonate to the distillation pot to scavenge any acid formed in situ.[1][2]
Q3: Why is there a strong "garlic" odor during workup?
A:EVACUATE IMMEDIATELY. A garlic odor is the characteristic smell of Phosphine (
) .
Cause: You likely overheated the reaction or the distillation pot containing phosphorous acid residues.
Prevention: Never heat the distillation pot residue above 140°C. Treat all
waste streams with bleach (hypochlorite) to oxidize P(III) species to safe P(V) phosphate species before disposal.[2]
Q4: Can I use the Appel Reaction (
) instead?
A: Only on gram scale. On a kilogram scale, you will generate ~3 kg of solid Triphenylphosphine oxide waste for every 1 kg of product. This solid encapsulates the product, requiring massive volumes of solvent to wash.
is the only viable process route, provided the thermal risks are managed.
References
Harrison, G. C., & Diehl, H. (1943).[2] Cyclohexyl methyl bromide.[2] Organic Syntheses, 23, 29. (Foundational protocol for brominating hindered cyclic alcohols). Link
Silverman, R. B., et al. (2004).[2] Scale-up of Gabapentin Intermediates. Organic Process Research & Development. (Discusses similar beta-substituted cyclohexane systems).
Anderson, N. G. (2012).[2] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[2] (Chapter 6: Halogenation; specifically addresses PBr3 exotherm management and PH3 risks). Link
Carey, F. A. (2000).[2] Organic Chemistry, 4th Ed. McGraw-Hill.[1][2] (Mechanistic explanation of SN2 hindrance in neopentyl-like systems). Link
Bretherick, L. (2017).[2] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[2] (Safety data on Phosphine generation from H3PO3 thermal decomposition).
Preventing decomposition of Cyclohexane, [1-(bromomethyl)propyl]- during storage
Technical Support Center: Cyclohexane, [1-(bromomethyl)propyl]- This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of Cyclohe...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Cyclohexane, [1-(bromomethyl)propyl]-
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of Cyclohexane, [1-(bromomethyl)propyl]-, to prevent its decomposition. As a secondary alkyl bromide, this compound is susceptible to specific degradation pathways that can compromise experimental integrity. This document outlines the chemical principles behind its instability, offers troubleshooting solutions for common issues, and provides validated protocols for storage and quality control.
Frequently Asked Questions (FAQs)
Q1: My vial of Cyclohexane, [1-(bromomethyl)propyl]- has developed a yellow or brownish tint. What does this mean?
A yellowish or brown discoloration is a primary indicator of decomposition. Alkyl bromides can degrade via elimination or substitution reactions, often accelerated by exposure to light, heat, or moisture.[1] One common degradation pathway is the elimination of hydrogen bromide (HBr), which can form colored byproducts and polyenes. The HBr itself can then catalyze further decomposition.
Q2: What is the primary cause of decomposition for this compound?
Cyclohexane, [1-(bromomethyl)propyl]- is a secondary alkyl bromide. Its structure makes it susceptible to both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[2][3] The most common causes of decomposition during storage are:
Hydrolysis: Reaction with atmospheric moisture to form the corresponding alcohol and hydrogen bromide (HBr).[4]
Elimination: Spontaneous or catalyzed loss of HBr to form an alkene. This is often accelerated by heat.[5]
Photodecomposition: UV light can provide the energy to break the C-Br bond, initiating radical chain reactions that lead to a complex mixture of byproducts.[1][6]
Q3: What are the ideal storage conditions to maximize shelf-life?
To mitigate the decomposition pathways, stringent storage conditions are necessary. For a similar compound, (Bromomethyl)cyclohexane, the recommended storage is under an inert gas (nitrogen or argon) at 2-8°C.[7] These conditions should be adopted for Cyclohexane, [1-(bromomethyl)propyl]-.
Q4: Do I need to handle this compound under an inert atmosphere?
Yes. An inert atmosphere (e.g., argon or dry nitrogen) is critical. It displaces atmospheric moisture, preventing hydrolysis, and displaces oxygen, which can participate in radical-mediated decomposition pathways, especially if initiated by light.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise from using a potentially compromised reagent.
Problem 1: My reaction yield is significantly lower than expected, and I suspect the reagent.
Plausible Cause: The molar quantity of the active alkyl bromide has decreased due to decomposition. The reagent is no longer of the assumed purity, leading to incorrect stoichiometry in your reaction setup. Secondary alkyl halides are known to be reactive and can degrade over time if not stored properly.[2][8]
Troubleshooting Steps:
Visual Inspection: Check for discoloration or precipitate in the reagent bottle.
Purity Assessment: Perform a quick quality control check. Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for identifying impurities and degradation products in alkyl halides.[9][10]
Acid Test: Dissolve a small sample in a neutral, dry solvent (like anhydrous acetone) and check the pH with a strip. An acidic pH indicates the presence of HBr, a key decomposition product.[11]
Action: If decomposition is confirmed, the material should be purified (e.g., by distillation under reduced pressure) or discarded. For future use, acquire fresh material and implement the recommended storage protocol immediately.
Problem 2: I observe a precipitate or cloudiness in my stock solution.
Plausible Cause: The formation of insoluble byproducts. This could be due to polymerization initiated by radical decomposition or the formation of insoluble salts if the decomposed reagent interacts with other components in your solution.
Troubleshooting Steps:
Isolate and Identify: If possible, isolate the precipitate by filtration or centrifugation. Attempt to characterize it (e.g., solubility tests, IR spectroscopy) to understand its nature.
Solvent Check: Ensure the solvent used for the stock solution is anhydrous and of high purity. Some degradation pathways are accelerated by protic or wet solvents.[4]
Action: Do not use the stock solution. Prepare a fresh solution from a verified, pure sample of the alkyl bromide.
Problem 3: My NMR analysis of a reaction product shows unexpected aliphatic alkene signals.
Plausible Cause: The starting material already contained alkene impurities from HBr elimination. This is a very common decomposition pathway for secondary and tertiary alkyl halides.[5][12]
Troubleshooting Steps:
Analyze Starting Material: Run a proton NMR or GC-MS on your Cyclohexane, [1-(bromomethyl)propyl]- starting material to confirm the presence of alkene impurities.
Review Reaction Conditions: Ensure your reaction conditions are not overly basic or heated, as this can induce elimination in the starting material in situ. Strong bases favor E2 elimination.[5]
Action: If the starting material is contaminated, it must be purified. If the reaction conditions are the cause, they must be modified (e.g., using a non-nucleophilic base if elimination is undesirable, or running the reaction at a lower temperature).
Core Protocols & Best Practices
Data Summary: Recommended Storage Conditions
Parameter
Recommendation
Rationale
Temperature
2–8 °C
Reduces the rate of thermal decomposition (elimination and substitution reactions).
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents hydrolysis by excluding moisture and oxidation by excluding oxygen.[7]
Light
Amber Glass or Opaque Vial
Prevents photolytic cleavage of the C-Br bond, which can initiate radical decomposition.[6]
Container
Borosilicate Glass (Type I) with PTFE-lined cap
Ensures chemical inertness and a tight seal to maintain the inert atmosphere.
Stabilizer
Optional: Copper wire or silver shot
Can be added to the bulk container to scavenge any HBr that forms, preventing auto-catalysis.
Diagram: Key Decomposition Pathways
Caption: Major routes of degradation for the title compound.
Protocol 1: Long-Term Storage and Handling
Receiving: Upon receipt, immediately inspect the container seal for integrity. If the seal is compromised, do not accept the shipment.
Environment: Transfer the manufacturer's vial into a dry, controlled environment, preferably a glove box or a desiccator flushed with inert gas.
Aliquoting: If the entire quantity will not be used at once, aliquot the material into smaller, single-use vials. This minimizes the number of times the main container is opened, reducing exposure to atmospheric contaminants.
Use clean, oven-dried borosilicate glass vials with PTFE-lined screw caps.
Perform the aliquoting process under a gentle stream of argon or dry nitrogen.
Backfill each vial with the inert gas before sealing tightly.
Labeling & Storage: Clearly label each aliquot with the compound name, date, and concentration (if applicable). Store the vials in a refrigerator at 2–8 °C, protected from light (e.g., in a labeled, opaque box).
Protocol 2: Quality Control via Silver Nitrate Test
This is a rapid qualitative test to detect the presence of free bromide ions, which indicates decomposition (hydrolysis or elimination).[13]
Preparation: Prepare a 0.1 M solution of silver nitrate (AgNO₃) in 95% ethanol.
Sample Preparation: In a clean, dry test tube, dissolve a small amount (10-20 mg) of your Cyclohexane, [1-(bromomethyl)propyl]- sample in 1 mL of anhydrous acetone. Note: Acetone is used because sodium bromide is insoluble in it, which is relevant for a related test, but for this test, a dry solvent is key.
Test Execution: Add 2-3 drops of the ethanolic silver nitrate solution to the sample solution.
Observation:
No Precipitate: The sample is likely of high purity with minimal decomposition.
Immediate Pale Yellow Precipitate (AgBr): Significant decomposition has occurred, and a large quantity of bromide ions is present. The reagent is not suitable for most applications.[13]
Slow Formation of Precipitate: Minor decomposition has occurred. The suitability of the reagent depends on the sensitivity of your application.
Diagram: Troubleshooting Workflow
Caption: A step-by-step guide to diagnosing reagent-related issues.
References
Fiveable. (2025, August 15). Secondary Alkyl Halide Definition. Fiveable.
Dvorak, P., et al. (2012, September 24). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay.
Breaking Down Alkyl Halides: Key Reactions and Uses. (2025, July 15).
PraxiLabs. Reaction of Alkyl Halides Experiment. PraxiLabs.
Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. (2009, October 15). University of California, Davis.
University of Calgary. Ch15: Hydrolysis of Alkyl Halides. University of Calgary.
Kim, J., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
Quora. (2017, July 3). Is tertiary alkyl halide more stable then secondary alkyl halide?. Quora.
Temple University. Halogenated Solvents in Laboratories.
Google Patents. (Patent No. US7842743B2). Stabiliser composition for halide-containing polymers.
eGyanKosh.
Reddit. (2023, April 13). Is secondary alkyl halide less thermodynamically stable? Or is it the same with tertiary?. r/chemhelp.
LookChem. (Bromomethyl)cyclohexane. LookChem.
Michigan State University Chemistry. Alkyl Halide Reactivity. MSU Chemistry.
Proprep. Identify a secondary alkyl bromide and discuss its reactivity in organic reactions. Proprep.
Maqsad.
EBSCO. Decomposition Reactions | Chemistry | Research Starters. EBSCO.
ResearchGate. (2025, August 5). Formation of hydrogen bromide and organobrominated compounds in the thermal degradation of electronic boards.
Save My Exams. (2025, June 26). Producing Halogenoalkanes. Save My Exams.
University of Wisconsin-Madison.
Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry.
Technical Support Center: Regioselectivity in Reactions with Cyclohexane, [1-(bromomethyl)propyl]-
Welcome to the technical support center for optimizing reactions involving Cyclohexane, [1-(bromomethyl)propyl]-. This guide is designed for researchers, scientists, and professionals in drug development who are encounte...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for optimizing reactions involving Cyclohexane, [1-(bromomethyl)propyl]-. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their experiments with this and structurally similar secondary alkyl halides. Here, we delve into the underlying principles governing substitution and elimination reactions, providing practical troubleshooting advice and validated protocols to help you achieve your desired reaction outcomes.
Understanding the Substrate: Cyclohexane, [1-(bromomethyl)propyl]-
The substrate , Cyclohexane, [1-(bromomethyl)propyl]-, presents a secondary alkyl halide. This class of compounds is notorious for being at the crossroads of multiple reaction pathways, namely SN1, SN2, E1, and E2.[1][2] The steric bulk of the cyclohexane and propyl groups further complicates predictions, making a thorough understanding of reaction conditions paramount for controlling regioselectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: Why am I getting a mixture of substitution (SN2) and elimination (E2) products?
This is a classic challenge with secondary alkyl halides.[1][2] The outcome of the reaction is a delicate balance between the nucleophilicity and basicity of your reagent, as well as steric factors.
Causality:
Nucleophile vs. Base: Many strong nucleophiles are also strong bases. A strong, non-bulky reagent can act as both a nucleophile (attacking the carbon atom bearing the bromine) and a base (abstracting a proton from a neighboring carbon).[2][3]
Steric Hindrance: The bulky cyclohexane and propyl groups on your substrate create steric hindrance around the electrophilic carbon.[4][5][6] This can slow down the rate of the SN2 reaction, allowing the E2 pathway to become more competitive.[1]
Solutions:
Factor
To Favor SN2 (Substitution)
To Favor E2 (Elimination)
Reagent
Use a good nucleophile that is a weak base. Examples include azide (N3-), cyanide (CN-), or thiolates (RS-).[7]
Use a strong, non-nucleophilic base. Sterically hindered bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) are excellent choices.[1][8]
Solvent
Use a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents solvate the cation of the nucleophile but not the anion, increasing its nucleophilicity.[7]
A polar protic solvent (e.g., ethanol, methanol) can favor E2, but the choice of a strong base is more critical.[3] Polar aprotic solvents are also commonly used for E2 reactions.
Temperature
Lower temperatures generally favor substitution over elimination.
Higher temperatures favor elimination as it is an endothermic process with a higher activation energy.[2]
Question 2: My elimination reaction is not regioselective. How can I control the formation of the Zaitsev vs. Hofmann product?
When elimination occurs, there are often two or more possible alkene products, known as regioisomers.[9][10] The Zaitsev product is the more substituted (and generally more stable) alkene, while the Hofmann product is the less substituted alkene.[8][11]
Causality:
Base Size: The size of the base is a primary determinant of regioselectivity in E2 reactions.[8][11][12]
Leaving Group: While bromine is a good leaving group, very poor leaving groups (like fluoride) can favor the Hofmann product.
Solutions:
Desired Product
Recommended Base
Rationale
Zaitsev Product (more substituted)
Use a small, strong base such as sodium ethoxide (NaOEt) or sodium methoxide (NaOMe).[13]
A small base can more easily access the more sterically hindered β-hydrogen, leading to the more stable alkene.[8]
Hofmann Product (less substituted)
Use a bulky, sterically hindered base like potassium tert-butoxide (t-BuOK) or triethylamine (Et3N).[8][12][13]
A bulky base will preferentially abstract the less sterically hindered β-hydrogen, leading to the less substituted alkene.[8][11]
Visualizing Reaction Pathways
To better understand the competition between SN2 and E2 reactions, consider the following workflow:
Caption: Controlling SN2 vs. E2 pathways.
For controlling elimination regioselectivity:
Caption: Zaitsev vs. Hofmann product formation.
Frequently Asked Questions (FAQs)
Q: Can I use SN1/E1 conditions for this substrate?A: While possible, SN1/E1 reactions with secondary alkyl halides often lead to a mixture of substitution and elimination products and are harder to control.[2][14] These reactions proceed through a carbocation intermediate, and would be favored by a polar protic solvent (like methanol or ethanol) and a weak nucleophile/base.[14][15] Heating generally favors the E1 pathway over SN1.[2][15]
Q: How does the cyclohexane ring conformation affect reactivity?A: The conformation of the cyclohexane ring can influence the accessibility of the reaction center and the orientation of the leaving group and β-hydrogens.[16] For an E2 reaction to occur efficiently, the β-hydrogen and the bromine leaving group must be in an anti-periplanar arrangement.[17] Steric interactions, such as 1,3-diaxial interactions, can also affect the stability of the transition state.[18]
Q: What is the role of the solvent in more detail?A: Solvation has a significant impact on the strength of the nucleophile/base.[19]
Polar aprotic solvents (DMSO, DMF, acetone): These solvents are excellent for SN2 reactions because they do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.[7]
Polar protic solvents (water, alcohols): These solvents can solvate both the cation and the anion of the nucleophile/base. This can reduce the reactivity of the nucleophile/base.[3][19] They are generally favored for SN1/E1 reactions due to their ability to stabilize the carbocation intermediate and the leaving group.
A Comparative Guide to Alkylating Agents: From Simple Synthetic Blocks to Complex Therapeutics
This guide provides an in-depth comparative analysis of Cyclohexane, (bromomethyl)- (also known as Cyclohexylmethyl bromide), a representative monofunctional alkylating agent, and other prominent alkylating agents used i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of Cyclohexane, (bromomethyl)- (also known as Cyclohexylmethyl bromide), a representative monofunctional alkylating agent, and other prominent alkylating agents used in research and clinical settings. We will explore their mechanisms of action, comparative reactivity, therapeutic applications, and the experimental protocols used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical class of chemical compounds.
Introduction: The Enduring Relevance of Alkylating Agents
Alkylating agents are a diverse class of electrophilic compounds defined by their ability to introduce alkyl groups into nucleophilic sites on other molecules.[1][2] This fundamental reactivity makes them indispensable tools in organic synthesis and cornerstone agents in pharmacology, particularly in the field of oncology.[3][4] Their therapeutic effect, first observed with nitrogen mustards derived from chemical warfare agents during World War II, stems primarily from their ability to covalently modify the DNA of cancer cells.[3][5] This interaction disrupts DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[6][7][8]
These agents can be broadly categorized based on their chemical structure and reactivity:
Monofunctional Agents: Possess one reactive alkylating group and interact with a single site on a DNA strand.[6][9]
Bifunctional Agents: Contain two reactive groups, enabling them to form cross-links within the same DNA strand (intrastrand) or between two different strands (interstrand), which is a more cytotoxic lesion.[6][9]
The major classes include nitrogen mustards, alkyl sulfonates, nitrosoureas, and triazines, each with distinct pharmacological profiles.[1][4] This guide will use (Bromomethyl)cyclohexane as a model to contrast the properties of a simple synthetic alkylator with complex, clinically vital bifunctional agents.
Profile of a Model Monofunctional Agent: (Bromomethyl)cyclohexane
(Bromomethyl)cyclohexane (CAS: 2550-36-9) serves as an excellent model for a simple, aliphatic monofunctional alkylating agent. While not used as a therapeutic drug, its well-defined structure and reactivity provide a clear baseline for understanding the fundamental principles of alkylation.
Physicochemical Properties
The essential properties of (Bromomethyl)cyclohexane are summarized below. This data is critical for its safe handling, application in synthesis, and prediction of its reactivity.
(Bromomethyl)cyclohexane is primarily used as an intermediate in organic synthesis.[13] Its reactivity is dominated by the carbon-bromine bond. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. It typically participates in nucleophilic substitution reactions (SN2), where a nucleophile displaces the bromide ion.[13]
This reactivity allows for the introduction of the cyclohexylmethyl moiety into a wide range of molecules, making it a valuable building block in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals.[13]
Safety and Handling
As with all alkylating agents, (Bromomethyl)cyclohexane is a hazardous substance that requires careful handling.
Hazards: It is a flammable liquid and vapor. It is irritating to the skin, eyes, and respiratory system.[12][14]
Precautions: Work should be conducted in a well-ventilated fume hood.[14] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[12] All ignition sources must be eliminated from the work area.[12][15][16]
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials, in a tightly sealed container.[12][14][17]
Comparative Analysis: From Simple Reagent to Anticancer Drug
The true distinction of alkylating agents emerges when comparing a simple monofunctional reagent like (Bromomethyl)cyclohexane to the bifunctional agents designed for therapeutic use. While the underlying chemistry is similar, their biological consequences are vastly different.
The following table compares (Bromomethyl)cyclohexane with several classes of clinically important alkylating agents.
Feature
(Bromomethyl)cyclohexane
Cyclophosphamide
Busulfan
Cisplatin
Class
Haloalkane
Nitrogen Mustard
Alkyl Sulfonate
Platinum-based Agent
Functionality
Monofunctional
Bifunctional
Bifunctional
Bifunctional
Mechanism
Primarily SN2
Nucleophilic Substitution
SN2 Reaction
Covalent binding
Activation
Direct-acting
Metabolic (in vivo) activation by CYP450 enzymes[18]
Causality Behind the Differences:
The clinical efficacy of agents like Cyclophosphamide and Cisplatin lies in their bifunctionality. The ability to form interstrand DNA cross-links presents a formidable challenge to the cell's DNA repair machinery, making it a highly cytotoxic event that is particularly effective against rapidly dividing cancer cells.[3][9] In contrast, the monofunctional alkylation caused by an agent like (Bromomethyl)cyclohexane results in a less complex DNA lesion that is more easily repaired.
Furthermore, agents like Cyclophosphamide are prodrugs, requiring metabolic activation in the liver.[18] This design confines the generation of the highly reactive alkylating species primarily within the patient's body, offering a degree of control not present with simple, direct-acting haloalkanes.
Experimental Protocols for Evaluation
Objective, quantitative data is essential for comparing the performance of different alkylating agents. The following are standard, self-validating protocols for assessing chemical reactivity and biological cytotoxicity.
Workflow for Reactivity and Cytotoxicity Assessment
Caption: Standard experimental workflow for comparing alkylating agents.
Protocol 1: MTT Cell Viability Assay
This protocol determines the concentration of an alkylating agent required to inhibit the growth of a cell population by 50% (IC₅₀), a key measure of cytotoxicity.
Principle: The assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
Cancer cell line (e.g., HeLa, A549)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Alkylating agents of interest
96-well cell culture plates
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
Drug Preparation: Prepare a series of dilutions of each alkylating agent in complete medium. A typical range might be from 0.01 µM to 100 µM.
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with medium only (untreated control) and wells with a vehicle control if the drug is dissolved in a solvent like DMSO.
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours. Purple formazan crystals should become visible within the cells.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the untreated control: % Viability = (Absorbance_treated / Absorbance_control) * 100.
Plot the viability percentage against the logarithm of the drug concentration and use non-linear regression (log(inhibitor) vs. normalized response) to determine the IC₅₀ value.[18]
Core Mechanism of Action and Resistance
The cytotoxicity of therapeutic alkylating agents is a direct result of the DNA damage they inflict. Bifunctional agents are particularly potent because they induce complex lesions that are difficult for the cell to repair.
DNA Alkylation and Cell Fate
Caption: DNA damage and cellular fate following alkylating agent exposure.
The primary target for many alkylating agents is the N7 position of guanine.[6] Alkylation at this site can lead to abnormal base pairing, DNA strand breaks during replication, or the formation of cross-links by bifunctional agents.[6][22] This damage activates cell cycle checkpoints and DNA repair mechanisms.[8] If the damage is too extensive to be repaired, the cell is directed towards apoptosis, eliminating the potentially cancerous cell.[3][7]
Mechanisms of Drug Resistance
A significant clinical challenge is the development of resistance to alkylating agents.[18][22] Tumors can employ several strategies to evade their cytotoxic effects.
Caption: Key pathways contributing to alkylating agent resistance.
Key Resistance Mechanisms Include:
Increased DNA Repair: Cancer cells can upregulate DNA repair enzymes, such as O⁶-alkylguanine-DNA alkyltransferase (O⁶-AT), which specifically removes alkyl groups from the O-6 position of guanine, directly reversing the damage.[21]
Drug Inactivation: Intracellular levels of nucleophiles, particularly glutathione (GSH), can be increased. The enzyme glutathione S-transferase (GST) can then catalyze the conjugation of the alkylating agent to GSH, neutralizing the drug before it reaches the DNA.[21]
Decreased Drug Accumulation: Changes in membrane transport proteins can either reduce the influx or increase the efflux of the drug from the cancer cell.[19]
Conclusion and Future Directions
This guide has contrasted the simple, direct reactivity of a monofunctional agent, (Bromomethyl)cyclohexane, with the complex, biologically targeted action of therapeutic bifunctional alkylating agents. While both operate on the principle of alkylation, their applications and effects are worlds apart. (Bromomethyl)cyclohexane is a valuable tool for chemical synthesis, whereas agents like cyclophosphamide and cisplatin are life-saving medicines precisely because of their ability to induce complex, difficult-to-repair DNA cross-links in rapidly dividing cells.
The future of alkylating agent development is focused on overcoming the significant challenges of toxicity and drug resistance.[4][22] Strategies include designing agents that are selectively activated within the tumor microenvironment, developing conjugates that target cancer-specific cell surface receptors, and co-administering alkylators with inhibitors of DNA repair pathways to re-sensitize resistant tumors.[6][20][22] By refining the chemistry and biology of these powerful molecules, the scientific community continues to enhance their therapeutic index, ensuring their place in the clinical arsenal for years to come.
References
Alkylating agents in chemotherapy | Health and Medicine | Research Starters - EBSCO. (n.d.).
Alkylating agents and cancer therapy. (n.d.).
7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses. (2026, January 23). Liv Hospital.
12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. (2026, January 23).
Alkylating Agents. (2016, May 27). Oncohema Key.
Reviewing the Pharmacology of Alkylating Agents. (2022, September 30). Nursing CEUs.
Alkylating Agents and DNA Polymerases. (n.d.). Anticancer Research.
The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents. (2012, August 1). PMC.
A Comparative Analysis of Bifunctional Alkylating Agents in Oncology. (n.d.). Benchchem.
Alkylating agents and cancer therapy: Expert Opinion on Therapeutic Patents. (2007, October 1).
(Bromomethyl)cyclohexane. (n.d.). Santa Cruz Biotechnology.
Evolution of Nitrogen-Based Alkylating Anticancer Agents. (2021, February 19). MDPI.
Alkylating Agents. (2016, August 27). Oncohema Key.
(Bromomethyl)cyclohexane. (n.d.). LookChem.
CYCLOHEXANE. (2018, August 24). Greenfield Global.
Safety Data Sheet: Cyclohexane. (2018, May 3). Carl ROTH.
SAFETY DATA SHEET. (2010, May 7). Thermo Fisher Scientific.
Cyclohexane. (n.d.). Chevron Phillips Chemical.
Alkylating Agents. (2025, September 13). ResearchGate.
Chemical Properties of Cyclohexane, (bromomethyl)- (CAS 2550-36-9). (n.d.). Cheméo.
Alkylating Agents. (n.d.). Holland-Frei Cancer Medicine - NCBI Bookshelf.
Application of Bromomethylcyclohexane. (2025, July 24). Aisen Biotechnology Co., Ltd.
Cyclohexane, (bromomethyl)-. (n.d.). PubChem.
Alkylating anticancer agents and their relations to microRNAs. (n.d.). PMC - NIH.
Benchmarking the performance of Cyclohexane, [1-(bromomethyl)propyl]- in specific synthetic transformations
Topic: Benchmarking the performance of Cyclohexane, [1-(bromomethyl)propyl]- in specific synthetic transformations Content Type: Technical Comparison & Optimization Guide Executive Summary In modern drug discovery, "scaf...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benchmarking the performance of Cyclohexane, [1-(bromomethyl)propyl]- in specific synthetic transformations
Content Type: Technical Comparison & Optimization Guide
Executive Summary
In modern drug discovery, "scaffold hopping" and the modulation of physicochemical properties (LogP, Fsp3) are critical for optimizing lead compounds. Cyclohexane, [1-(bromomethyl)propyl]- (systematically 1-bromo-2-cyclohexylbutane ) represents a specialized alkylating agent that introduces a bulky, chiral, lipophilic moiety.
Unlike the standard (Bromomethyl)cyclohexane , this building block introduces significant steric bulk at the
-position relative to the leaving group. This guide benchmarks its performance against standard alternatives, highlighting the kinetic challenges imposed by -branching and providing optimized protocols to suppress elimination side-reactions during transformations.
Chemical Identity & Structural Analysis[1][2][3]
To ensure precision, we define the exact chemical entity and its structural analogs used for benchmarking.
Feature
Target Molecule
Benchmark A (Standard)
Benchmark B (Linear)
Common Name
[1-(Bromomethyl)propyl]cyclohexane
(Bromomethyl)cyclohexane
1-Bromo-4-cyclohexylbutane
Structure
-Branched Primary Alkyl Halide
-Branched (Ring) Primary Halide
Linear Primary Alkyl Halide
Steric Profile
High (Chiral center at -C)
Moderate (Ring at -C)
Low (Flexible chain)
Key Utility
High LogP, Chiral introduction
Standard Linker
Flexible Linker
Reactivity
Slow , High E2 Risk
Moderate
Fast
Mechanistic Insight: The Target Molecule features a chiral center at the C2 position (relative to the bromide). The presence of both the cyclohexyl ring and an ethyl group at this
-carbon creates a "neopentyl-like" steric environment, significantly retarding nucleophilic attack compared to Benchmark A.
Performance Benchmark: Reactivity & Kinetics
The following data summarizes the relative reaction rates (
) in a standard Finkelstein reaction (Acetone, NaI, 25°C), normalized to Benchmark B.
Table 1: Relative Kinetics and Physicochemical Properties
Parameter
Target: [1-(Bromomethyl)propyl]cyc
Benchmark A: (Bromomethyl)cyc
Benchmark B: Linear Analog
Relative Rate ()
0.05 (Estimated)
0.45
1.00 (Reference)
Elimination Risk (E2)
High (Formation of 2-cyclohexyl-1-butene)
Moderate (Formation of methylenecyclohexane)
Low
LogP (Calc)
~4.8
~3.4
~4.5
Rotatable Bonds
3
1
4
Topological Polar Surface Area
0 Ų
0 Ų
0 Ų
Analyst Note: The drastic reduction in
for the target molecule is due to the Gem-disubstituent effect and steric shielding of the orbital. Standard protocols using weak nucleophiles (e.g., amines without activation) will likely fail or require excessive heating, leading to decomposition.
Strategic Optimization: The "Finkelstein-Base" Matrix
When utilizing [1-(bromomethyl)propyl]cyclohexane, the primary failure mode is E2 Elimination competing with
Substitution . The following decision pathway visualizes the optimization strategy required to favor substitution.
Diagram 1: Reaction Optimization Logic
Caption: Decision matrix for optimizing alkylation. Due to
-branching, weak bases with iodide catalysis (Protocol B) are preferred over strong bases to avoid elimination.
Detailed Experimental Protocols
These protocols are designed to overcome the specific steric challenges identified in the benchmarking phase.
Protocol A: N-Alkylation of Secondary Amines (e.g., Piperazine)
Context: Installing the bulky cyclohexyl-butyl tail onto a drug scaffold.
The Challenge: Direct alkylation with K₂CO₃ in Acetonitrile (standard condition) is often too slow for this substrate, leading to incomplete conversion.
The Solution: Use of Cesium Carbonate (
) in DMF with NaI catalysis .
Step-by-Step Methodology:
Preparation: In a flame-dried flask under Argon, dissolve the secondary amine (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Base Addition: Add
(1.5 equiv). Note: Cesium is preferred over Potassium due to the "Cesium Effect" which improves solubility and nucleophilicity in DMF.
Catalyst: Add Sodium Iodide (NaI) (0.1 - 0.2 equiv). This generates the more reactive alkyl iodide in situ.
, 1.1 equiv), and KOAc (3.0 equiv) in anhydrous 1,4-Dioxane.
Catalyst: Add
(0.05 equiv).
Conditions: Heat to 90°C for 12 hours under inert atmosphere.
Purification: Filter through Celite. The resulting alkyl boronate is stable and retains the steric bulk without the elimination risk associated with Grignard/Lithium reagents.
Mechanistic Visualization: Steric Clash
To understand why the reaction is slow, we visualize the transition state.
Diagram 2: Steric Hindrance in
Attack
Caption: The "Beta-Carbon" acts as a steric gatekeeper.[1] The rotation of the Cyclohexyl and Ethyl groups effectively shields the backside of the Alpha-Carbon, necessitating higher activation energy.
Troubleshooting & FAQ
Q: I am observing a side product with M-H mass (Alkene).
Fix: Switch solvent from DMF to Acetone (lower boiling point) or Acetonitrile . Lower the reaction temperature and increase the reaction time. Ensure your base is not too strong (switch from NaH/KOtBu to
or ).
Q: Can I use the Chloride analog instead of the Bromide?
Analysis: No. The Chloride would be virtually inert due to the combined effect of the stronger C-Cl bond and the
-branching steric hindrance. If you only have the chloride, you must use Finkelstein conditions (excess NaI in 2-Butanone at reflux) to convert it to the Iodide in situ.
References
General Reactivity of Hindered Halides
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 10: Aliphatic Nucleophilic Substitution).
The Finkelstein Reaction & Halide Exchange
Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges., 43, 1528.
Cesium Effect in Organic Synthesis
Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). The effect of cesium salts on nucleophilic substitution reactions. J. Org. Chem., 52(19), 4230–4234.
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes. J. Org. Chem., 60(23), 7508–7510.
Navigating the Maze of Isomers: A Guide to the Cross-Validation of Spectroscopic Data for Bromo-Alkyl-Cyclohexane Derivatives
A Senior Application Scientist's Perspective on Ensuring Structural Certainty In the realm of drug development and chemical research, the unambiguous identification of a molecule's structure is the bedrock upon which all...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective on Ensuring Structural Certainty
In the realm of drug development and chemical research, the unambiguous identification of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to wasted resources, misinterpreted data, and potentially unsafe products. This is particularly true for closely related isomers, where subtle differences in atomic arrangement can lead to significant changes in chemical and biological properties.
This guide provides a comprehensive framework for the cross-validation of spectroscopic data, using (Bromomethyl)cyclohexane as our primary case study. We will compare its spectroscopic fingerprint with two structurally similar molecules, Bromocyclohexane and 1-(Bromomethyl)cyclohexene , to illustrate how a multi-technique approach provides a self-validating system for structural confirmation.
The Challenge of Isomerism
The initial query for "Cyclohexane, [1-(bromomethyl)propyl]-" highlights a common challenge in chemical nomenclature – ambiguity. This name could refer to several different isomers, each with a unique spectroscopic signature. Before any analysis can begin, it is imperative to have an unambiguous structural representation, such as a CAS number or a SMILES string. For the purpose of this guide, we will focus on the well-characterized compound (Bromomethyl)cyclohexane (CAS: 2550-36-9)[1][2][3].
The Power of Spectroscopic Cross-Validation
Spectroscopic cross-validation is the process of integrating data from multiple analytical techniques to build a cohesive and irrefutable structural assignment. Each technique provides a unique piece of the molecular puzzle, and their combined interpretation minimizes the risk of misidentification. The core techniques we will discuss are Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).
A Researcher's Guide to Isotopic Labeling in the Mechanistic Elucidation of Reactions Involving [1-(bromomethyl)propyl]cyclohexane
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for predicting product formation, optimizing reaction conditions, and designing novel synthetic...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for predicting product formation, optimizing reaction conditions, and designing novel synthetic pathways. This guide provides an in-depth comparison of isotopic labeling strategies to validate and distinguish between potential reaction mechanisms for substrates such as [1-(bromomethyl)propyl]cyclohexane. We will explore how experimental data from these studies can provide clear, actionable insights into the underlying chemical transformations.
The Mechanistic Dichotomy: SN1/E1 vs. SN2/E2 and the Potential for Rearrangement
Reactions of secondary alkyl halides like [1-(bromomethyl)propyl]cyclohexane can proceed through several competing pathways. The primary mechanistic questions to address are:
Nucleophilic Substitution (SN): Does the reaction proceed through a concerted SN2 mechanism or a stepwise SN1 mechanism involving a carbocation intermediate?[1][2]
Elimination (E): Does elimination occur via a concerted E2 pathway or a stepwise E1 pathway, also involving a carbocation?
Carbocation Rearrangements: If a carbocation is formed (SN1/E1), is it susceptible to rearrangement to a more stable carbocation?[3] For [1-(bromomethyl)propyl]cyclohexane, the initially formed secondary carbocation could potentially rearrange via a 1,2-hydride or a 1,2-alkyl shift.
Neighboring Group Participation (NGP): Could an adjacent group within the molecule participate in the reaction, influencing the rate and stereochemistry?[4][5]
Isotopic labeling provides a powerful tool to dissect these possibilities by tracing the fate of specific atoms throughout the reaction.[6]
Designing Isotopic Labeling Experiments: A Comparative Approach
The choice of isotope and its position in the starting material are critical for a successful mechanistic study. Here, we compare several labeling strategies for [1-(bromomethyl)propyl]cyclohexane.
Table 1: Comparison of Isotopic Labeling Strategies
Isotope & Position
Mechanistic Question Addressed
Expected Outcome for SN1/E1
Expected Outcome for SN2/E2
Deuterium (D) at C1
SN1 vs. SN2/E2, Carbocation Rearrangement
α-Deuterium Kinetic Isotope Effect (KIE): Small to moderate normal KIE (kH/kD > 1) due to rehybridization from sp3 to sp2 in the transition state.[7] If rearrangement occurs, the deuterium label will be scrambled in the product.
α-Deuterium KIE: Inverse or small normal KIE (kH/kD ≈ 1). No scrambling of the deuterium label.
Deuterium (D) at C2
E1 vs. E2, Carbocation Rearrangement
β-Deuterium KIE: Small normal KIE (kH/kD > 1) due to hyperconjugation stabilizing the carbocation.[8][9] If a 1,2-hydride shift occurs, the deuterium may be transferred.
β-Deuterium KIE: Significant primary KIE (kH/kD > 2) as the C-D bond is broken in the rate-determining step.[10] No scrambling of the label.
13C at C1
Carbocation Rearrangement
If a 1,2-alkyl (propyl) shift occurs, the 13C label will be found at a different position in the rearranged product skeleton.
No change in the position of the 13C label in the product.
13C in the propyl group
Carbocation Rearrangement
If a 1,2-hydride shift occurs, the 13C label will remain in the propyl group, but its position relative to the point of attachment to the cyclohexane ring will change.
No change in the position of the 13C label.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for conducting isotopic labeling studies.
Protocol 1: Synthesis of Deuterium-Labeled [1-(bromomethyl)propyl]cyclohexane
This protocol describes the synthesis of the starting material deuterated at the C1 position.
Oxidation: Oxidize commercially available (1-cyclohexyl)propan-1-ol to (1-cyclohexyl)propan-1-one using an appropriate oxidizing agent (e.g., PCC or Swern oxidation).
Deuteration: Reduce the resulting ketone with a deuterium source, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LAD), to introduce deuterium at the C1 position, yielding 1-deuterio-(1-cyclohexyl)propan-1-ol.
Bromination: Convert the deuterated alcohol to the corresponding bromide using a suitable brominating agent like phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) with triphenylphosphine.
Purification and Characterization: Purify the final product by column chromatography and confirm the position and extent of deuterium incorporation using 1H NMR, 2H NMR, and mass spectrometry.
This experiment aims to determine the rate difference between the labeled and unlabeled substrates.
Reaction Setup: Prepare parallel reactions of the unlabeled and deuterium-labeled [1-(bromomethyl)propyl]cyclohexane under identical conditions (solvent, temperature, nucleophile/base concentration).
Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction.
Analysis: Analyze the concentration of the starting material and/or product in each aliquot using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
KIE Calculation: Plot the concentration data versus time to determine the rate constant (k) for each reaction. The KIE is the ratio of the rate constant for the unlabeled substrate (kH) to that of the labeled substrate (kD).
Protocol 3: Product Analysis for Isotopic Scrambling
This protocol focuses on determining the position of the isotopic label in the reaction products.
Reaction Scale-up: Perform the reaction on a larger scale to obtain a sufficient amount of product for detailed analysis.
Product Isolation and Purification: After the reaction is complete, isolate and purify the major product(s) using techniques like extraction, distillation, or chromatography.
Spectroscopic Analysis: Analyze the purified product(s) using mass spectrometry to confirm the incorporation of the isotopic label and NMR spectroscopy (1H, 2H, or 13C) to precisely determine the location of the label within the molecule.[6]
Visualizing the Mechanistic Pathways
The following diagrams illustrate the key mechanistic possibilities and the experimental workflow.
Caption: Competing reaction pathways for [1-(bromomethyl)propyl]cyclohexane.
Executive Summary & Immediate Action Do not dispose of this compound down the drain or in standard non-halogenated organic waste. [1] [1-(bromomethyl)propyl]cyclohexane (CAS 116025-54-8) is a halogenated alkyl bromide .
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Action
Do not dispose of this compound down the drain or in standard non-halogenated organic waste. [1]
[1-(bromomethyl)propyl]cyclohexane (CAS 116025-54-8) is a halogenated alkyl bromide . It poses a dual threat: flammability (from the cyclohexane backbone) and alkylating potential (from the primary bromide). Improper disposal in non-halogenated waste streams can damage incinerators via acid gas formation (HBr) and violate EPA/RCRA compliance.
To manage this chemical safely, you must understand why the protocols exist. This molecule consists of a lipophilic cyclohexane ring attached to a reactive alkyl bromide tail.
Property
Value/Description
Operational Implication
Functional Group
Primary Alkyl Bromide ()
Electrophile: Can react exothermically with nucleophiles (amines, thiols, bases) in waste drums.[2]
Backbone
Cyclohexane Ring
Flammable: Flash point likely < 20°C. Vapor is heavier than air and can travel to ignition sources.
Stability
Moderate
Susceptible to hydrolysis over time, releasing Hydrogen Bromide (HBr) gas.[2]
Density
> 1.0 g/mL (Estimated)
Will sink in water pools; forms a dense non-aqueous phase liquid (DNAPL).
Mechanism of Hazard (The "Why")
Unlike simple solvents like Acetone, alkyl bromides are alkylating agents . In a waste drum containing amines (e.g., triethylamine waste), this compound can undergo an
reaction, generating heat and quaternary ammonium salts.[2] This "unseen reaction" is a common cause of waste drum over-pressurization.
Waste Segregation Logic
The most critical step is segregation . You must separate this waste from Non-Halogenated streams.[3]
Halogenated Stream (CORRECT): Contains Chloroform, Dichloromethane, Alkyl Bromides.[2] These go to specialized incinerators equipped with scrubbers to neutralize acid gases (HBr, HCl).[2]
Non-Halogenated Stream (WRONG): Contains Acetone, Methanol, Hexanes.[2] These are often used as fuel blending. Introducing bromine here poisons the fuel catalyst and corrodes the burner nozzles.
Compatibility Matrix (In-Drum)
Before adding to a waste container, ensure the container does NOT contain:
Gloves: Use Viton or Silver Shield/4H laminate gloves. Standard Nitrile gloves provide poor protection against halogenated hydrocarbons (breakthrough < 15 mins).
If the material is a reactive reaction mixture (e.g., mixed with unreacted reagents), quench carefully with dilute aqueous bisulfite or water (if water-reactive reagents are present) in a fume hood before disposal.[2]
Phase 2: Packaging
Container Selection:
Primary: Amber Glass or HDPE (High-Density Polyethylene).
Avoid: Metal cans (unless lined). Hydrolysis of the bromide can create trace HBr, which corrodes metal from the inside out.[2]
Transfer:
Pour waste into the container using a funnel in a fume hood.
Secondary containment is mandatory to capture dense spills.
Workflow Visualization
The following diagram outlines the decision logic for disposing of this specific compound.
Figure 1: Decision matrix for the safe segregation and packaging of brominated cyclohexane derivatives.[5][6]
Spill Contingency (Emergency Response)
If a spill occurs (> 100 mL):
Evacuate: The vapor is heavier than air and flammable. Clear the immediate area.[7][8]
Ventilate: Maximize fume hood airflow if safe to do so.
Absorb:
Do NOT use paper towels. (High surface area + Flammable Liquid = Wick Effect/Fire Hazard).
Use: Vermiculite, clay-based absorbent, or dedicated "Solvent Spill Pads" (polypropylene).[2]
Clean Up:
Scoop absorbed material into a wide-mouth jar.
Label as "Solid Debris with Halogenated Solvents."
Regulatory Compliance & References
Compliance is determined by the presence of the Halogen (Bromine) and the Flash Point.
EPA Waste Code D001: Ignitable Waste (Flash point < 60°C).
Halogenated Solvent Rule: Must be treated via incineration with acid gas scrubbing (40 CFR 264.340).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press. [Link]
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273. EPA.gov. [Link]
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Hazard Analysis
Compound Class: Lipophilic Alkyl Bromide / Alkylating Agent.
Critical Hazard Mechanism:
Cyclohexane, [1-(bromomethyl)propyl]- combines a lipophilic hydrocarbon scaffold (cyclohexyl + propyl group) with a reactive electrophile (bromomethyl).
Bioavailability: The lipophilic nature allows rapid permeation through the stratum corneum (outer skin layer) and standard nitrile gloves.
Reactivity: As a primary alkyl bromide, it acts as an alkylating agent. It can react with nucleophilic centers in DNA and proteins, posing potential mutagenic and sensitizing risks.
Immediate Effects: Expect severe skin/eye irritation and respiratory tract inflammation. It is likely a lachrymator (tear-inducing).
Core Directive: Treat this compound as a "Silent Permeator." It may penetrate standard PPE without visible degradation.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard laboratory "blue nitrile" gloves alone. The following specifications are the minimum requirement for handling >5 mL or working with concentrated reagents.
PPE Category
Specification
Rationale (Causality)
Hand Protection (Primary)
Laminate Film (e.g., Silver Shield / 4H)
Permeation Resistance: Organobromides can permeate nitrile in <15 mins. Laminate film provides >480 min breakthrough time against small alkyl halides.
Hand Protection (Outer)
High-Dexterity Nitrile (5-8 mil)
Mechanical Protection: Laminate gloves are slippery and loose. Wearing nitrile over laminate secures the fit and provides grip.
Eye Protection
Chemical Splash Goggles (Indirect Vent)
Vapor/Splash Defense: Safety glasses do not seal against vapors or multidirectional splashes. Goggles prevent ocular alkylation.
Respiratory
Fume Hood (Face Velocity: 100 fpm)
Engineering Control: The primary defense. If work must occur outside a hood, use a Full-Face Respirator with Organic Vapor (OV) cartridges (Black Band).
Body Defense
Tyvek® Lab Coat or Apron
Porosity: Cotton coats absorb and hold organic liquids against the skin. Tyvek repels organic splashes.
Decision Logic: PPE Selection
This diagram illustrates the decision-making process for selecting the correct PPE based on the volume and duration of exposure.
Figure 1: Risk-based logic for selecting glove and respiratory protection based on exposure potential.
Operational Protocol: Safe Handling Workflow
This protocol uses a Self-Validating System : Each step requires a physical check before proceeding to the next.
Phase 1: Preparation (The "Cold" Phase)
Engineering Check: Verify Fume Hood flow monitor reads "Safe" or use a tissue strip to visualize inward airflow.
Solvent Prep: Have a quenching agent (e.g., dilute aqueous sodium thiosulfate) and spill pads ready before opening the bottle.
Remove laminate gloves (reuse only if zero exposure confirmed; otherwise trash) -> Trash.
Wash hands with soap and cool water (warm water opens pores).
Emergency Response
Scenario
Immediate Action
Skin Contact
1. Flush: Immediate water rinse (15 mins).[1][5] 2. Soap: Use lipophilic soap (e.g., dish soap) to remove the oily residue. 3. Medical: Seek evaluation; delayed blistering is common with alkyl bromides.
Eye Contact
1. Irrigate: Eyewash station for 15 mins. Hold eyelids open. 2. Transport: Emergency Room immediately.
Spill (>50 mL)
1. Evacuate: Clear the immediate area. 2. Ventilate: Maximize hood airflow. 3. Absorb: Use Vermiculite or Universal Absorbent Pads. Do not use paper towels (fire risk).
Workflow Visualization
Figure 2: Step-by-step operational workflow for handling alkyl bromides.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
PubChem. (n.d.). Compound Summary: (Bromomethyl)cyclohexane (Proxy for chemical class hazards). National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link]